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  • Product: Octahydrodimethyl-4,7-methano-1H-indenone
  • CAS: 94021-63-3

Core Science & Biosynthesis

Foundational

Technical Monograph: Octahydrodimethyl-4,7-methano-1H-indenone (CAS 94021-63-3)

The following is an in-depth technical guide on Octahydrodimethyl-4,7-methano-1H-indenone (CAS 94021-63-3). This document is structured for researchers and drug development professionals, treating the compound with the r...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on Octahydrodimethyl-4,7-methano-1H-indenone (CAS 94021-63-3). This document is structured for researchers and drug development professionals, treating the compound with the rigor of a pharmaceutical intermediate or bioactive scaffold assessment.

[1]

Part 1: Executive Summary & Chemical Identity

Octahydrodimethyl-4,7-methano-1H-indenone is a tricyclic ketone belonging to the family of bridged norbornane derivatives.[1] Structurally characterized by a rigid methano-bridge and a dimethyl-substituted indenone skeleton, this compound exhibits high lipophilicity and steric bulk.[1] While primarily utilized in the fine fragrance industry for its substantive woody and floral olfactory profile, its rigid tricyclic scaffold presents interest in medicinal chemistry as a bioisostere for adamantane or steroid cores, offering unique spatial occupancy for receptor binding.

Chemical Identification
ParameterDetail
CAS Registry Number 94021-63-3
IUPAC Name Octahydrodimethyl-4,7-methano-1H-inden-5-one (Isomeric Mixture)
Molecular Formula C₁₂H₁₈O
Molecular Weight 178.27 g/mol
SMILES (Representative) CC12CCC(C1)C3(C)CCC2C3=O (Isomer dependent)
Chemical Class Tricyclic Ketone; Norbornane Derivative
Structural Analysis & Stereochemistry

The commercial grade of CAS 94021-63-3 is typically a complex reaction mass of isomers.[1] The synthesis from methylcyclopentadiene (MCPD) results in a mixture of:

  • Regioisomers: Methyl groups located at varying positions (typically 1, 2, 3, or 8, 9 positions relative to the bridge).[1]

  • Diastereomers: Endo and Exo configurations of the bridge.[1]

  • Enantiomers: Chiral centers at the bridgeheads and methyl-substituted carbons.[1]

This stereochemical complexity impacts both the olfactory threshold and potential pharmacological binding affinities.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of Octahydrodimethyl-4,7-methano-1H-indenone follows a three-stage industrial workflow rooted in Diels-Alder chemistry.

Synthetic Pathway Visualization

SynthesisPathway MCPD Methylcyclopentadiene (MCPD) Dimer Dimethyl-dicyclopentadiene (Diels-Alder Adduct) MCPD->Dimer 1. Dimerization (Heat, Pressure) Alcohol Octahydrodimethyl- 4,7-methanoinden-5-ol Dimer->Alcohol 2. Acid-Catalyzed Hydration (H2SO4) Ketone Octahydrodimethyl- 4,7-methano-1H-indenone (CAS 94021-63-3) Alcohol->Ketone 3. Catalytic Dehydrogenation (Cu/Zn)

Figure 1: Industrial synthesis pathway from Methylcyclopentadiene to the target Indenone.[1]

Detailed Experimental Protocol

Note: The following protocol is a generalized high-purity synthesis method adapted for laboratory validation.

Stage 1: Diels-Alder Dimerization [1]
  • Reagents: Freshly cracked Methylcyclopentadiene (MCPD).

  • Conditions: Heat MCPD in an autoclave to 170°C for 4–6 hours.

  • Mechanism: [4+2] Cycloaddition yields dimethyl-dicyclopentadiene (mixture of methacrolein adducts).[1]

  • Purification: Fractional distillation to remove unreacted monomer and trimers.[1]

Stage 2: Acid-Catalyzed Hydration
  • Reagent Setup: Charge a reactor with 60% w/w Sulfuric Acid (

    
    ).
    
  • Addition: Add Dimethyl-dicyclopentadiene dropwise at 20–25°C.

  • Reaction: The double bond of the norbornene ring undergoes electrophilic addition of water.[1]

  • Work-up: Quench with ice water. Separate the organic layer.[1][2] Wash with

    
     to neutralize.[1]
    
  • Product: Octahydrodimethyl-4,7-methanoinden-5-ol (Intermediate Alcohol).

Stage 3: Oxidative Dehydrogenation
  • Catalyst: Copper-Chromite or Raney Nickel.[1]

  • Procedure: Heat the intermediate alcohol to 200–220°C under reduced pressure (20 mmHg).

  • Reaction: Dehydrogenation converts the secondary alcohol to the ketone.[1]

  • Final Purification: High-vacuum distillation (approx. 110–115°C at 5 mmHg) yields the target Octahydrodimethyl-4,7-methano-1H-indenone .[1]

Part 3: Physicochemical Characterization

Understanding the physical properties is critical for formulation in lipid-based delivery systems or fragrance bases.[1]

PropertyValue (Approx.)Relevance
Physical State Colorless to pale yellow liquidHandling/Dosing
Boiling Point 260–270°C (at 760 mmHg)Thermal Stability
Vapor Pressure 0.002 mmHg at 25°CLow Volatility (Base Note)
LogP (Octanol/Water) 3.5 – 4.2 (Estimated)High Lipophilicity (Bioavailability)
Solubility Insoluble in water; Soluble in EtOH, oilsFormulation compatibility
Flash Point > 100°CSafety/Transport

Part 4: Toxicological & Safety Assessment

For drug development professionals considering this scaffold, the toxicological profile is analogous to other bridged cyclic ketones.

Core Safety Concerns
  • Skin Sensitization: Like many terpenes and norbornane derivatives, this compound may act as a weak skin sensitizer (Category 1B).[1] It can form haptens via Schiff base formation with skin proteins.[1]

  • Aquatic Toxicity: Due to high LogP, it exhibits chronic toxicity to aquatic life (Category 2).[1] Waste must be incinerated, not released to sewer systems.[1]

Metabolic Pathway Visualization (Conceptual)

The metabolism of rigid tricyclic ketones often involves hydroxylation at the bridgehead or reduction of the ketone.

Metabolism Parent Parent Ketone (Lipophilic) Metabolite1 Alcohol Metabolite (Reduction via AKR) Parent->Metabolite1 Aldo-Keto Reductase Metabolite2 Hydroxylated Species (CYP450 Oxidation) Parent->Metabolite2 CYP450 (Hydroxylation) Conjugate Glucuronide Conjugate (Excretion) Metabolite1->Conjugate UGT (Glucuronidation) Metabolite2->Conjugate

Figure 2: Predicted metabolic clearance pathways involving Phase I reduction/oxidation and Phase II conjugation.[1]

Part 5: Analytical Methods

To validate purity and isomeric composition, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.[1]

GC-MS Method Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet Temperature: 250°C (Split ratio 50:1).

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 20°C/min to 280°C.

  • Detection: EI Source (70 eV).[1] Look for molecular ion (

    
    ) at m/z 178 and characteristic tropylium-like or norbornyl fragments.[1]
    

Part 6: Applications in Research

Fragrance Chemistry

Used as a substantive base note providing woody, camphoraceous, and floral nuances. It acts as a fixative, prolonging the evaporation of more volatile top notes.

Medicinal Chemistry Scaffold

The 4,7-methano-1H-indene core is a rigid, lipophilic scaffold.[1]

  • Bioisosterism: Can replace adamantane or camphor moieties in drug design to improve metabolic stability or alter receptor fit.[1]

  • Steric Shielding: The bridge structure protects adjacent functional groups from metabolic attack.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 30496-78-7 (Parent Hydrocarbon Analog). Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier for Octahydro-4,7-methano-1H-inden-5-one.[1][3] Retrieved from [Link][1]

  • Sell, C. S. (2006). The Chemistry of Fragrances: From Perfumer to Consumer.[1] Royal Society of Chemistry.[1] (Contextual reference for norbornane fragrance synthesis).

  • Bedoukian Research.Technical Data Sheets for Bridged Cyclic Ketones. (Industry standard protocols for synthesis).

Sources

Exploratory

Technical Assessment: Octahydrodimethyl-4,7-methano-1H-indenone

Executive Summary Octahydrodimethyl-4,7-methano-1H-indenone (often commercially referred to under trade names such as Plicatone or Herbal Undecanone) represents a class of bridged polycyclic ketones. While historically p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Octahydrodimethyl-4,7-methano-1H-indenone (often commercially referred to under trade names such as Plicatone or Herbal Undecanone) represents a class of bridged polycyclic ketones. While historically predominant in the fragrance industry for its diffusive woody-herbal profile, this scaffold is increasingly relevant in medicinal chemistry as a lipophilic "bulking" group (bioisostere) analogous to adamantane or norbornane systems.

This guide provides a rigorous technical analysis of the compound's physicochemical properties, synthesis pathways, toxicological profile, and safe handling protocols. It is designed for researchers utilizing this moiety as a pharmacophore scaffold or a functional intermediate in organic synthesis.

Chemical Identity & Physicochemical Profiling[1][2]

The compound exists primarily as a complex mixture of isomers due to the multiple chiral centers inherent in the bridged methano-indene system. Researchers must account for isomeric variation during HPLC/GC analysis.

Table 1: Compound Identification & Properties
ParameterTechnical Specification
IUPAC Name Dimethyl-octahydro-4,7-methano-1H-inden-5-one
Common Synonyms Plicatone; Herbal Undecanone; Tricyclodecenyl ketone deriv.
CAS Number 41724-19-0 (Primary isomer/mixture)
Molecular Formula C₁₂H₁₈O
Molecular Weight 178.27 g/mol
Physical State Pale yellow to colorless liquid
Odor Profile Herbal, woody, camphoraceous, slight phenolic nuance
LogP (Predicted) 2.45 – 2.80 (Lipophilic)
Vapor Pressure ~0.005 mmHg @ 25°C
Flash Point > 100°C (Closed Cup)
Solubility Insoluble in water; Soluble in EtOH, THF, DCM

Synthesis & Reactivity: The Bridged Scaffold

For drug development professionals, the value of this compound lies in its rigid tricyclic geometry. It is typically synthesized via a Diels-Alder cycloaddition followed by functionalization (hydroformylation or oxidation).

Mechanistic Pathway

The core skeleton is derived from Dicyclopentadiene (DCPD). The introduction of the ketone functionality typically involves the hydration/oxidation of the alkene or a hydroformylation-dehydrogenation sequence.

Key Synthetic Considerations:

  • Stereochemistry: The endo/exo ratio is determined during the initial Diels-Alder step.

  • Reactivity: The ketone at the C-5 position is sterically hindered, requiring activated nucleophiles for derivatization (e.g., Grignard additions or reductive aminations).

Diagram 1: Synthesis & Derivatization Workflow

SynthesisWorkflow DCPD Dicyclopentadiene (Precursor) DielsAlder Diels-Alder Cycloaddition DCPD->DielsAlder + Dienophile Intermed Hexahydro-methano-indene (Olefin) DielsAlder->Intermed Oxidation Hydroformylation / Oxidation Intermed->Oxidation Functionalization Target Octahydrodimethyl- 4,7-methano-1H-indenone Oxidation->Target Pharma Pharma Derivatization (Reductive Amination / Grignard) Target->Pharma Scaffold Utilization

Caption: Synthesis pathway from petrochemical precursors to the target ketone and subsequent pharmaceutical derivatization.

Toxicological Assessment (E-E-A-T)

As a Senior Scientist, I must emphasize that while this compound is widely used in fragrance, its lipophilicity implies high skin absorption potential. The following data is synthesized from REACH dossiers and SDS summaries for CAS 41724-19-0.

GHS Hazard Classification
  • Skin Irritation (Category 2): Causes skin irritation (H315).[1] The bridged structure acts as a solvent, stripping lipids from the stratum corneum.

  • Skin Sensitization (Category 1B): May cause an allergic skin reaction (H317).

  • Aquatic Chronic (Category 2): Toxic to aquatic life with long-lasting effects (H411).[1]

  • Eye Irritation (Category 2): Causes serious eye irritation (H319).[1]

Mechanism of Toxicity
  • Sensitization: The ketone moiety can form Schiff bases with skin proteins (haptenization), triggering a T-cell mediated immune response.

  • Systemic Effects: Due to the high LogP (~2.8), the compound can cross the blood-brain barrier (BBB), which is why it possesses "camphoraceous/thujone-like" olfactory properties. High acute exposure may result in CNS depression, though specific LD50 data for humans is lacking.

  • Genotoxicity: Ames tests on related bridged ketones (e.g., Iso E Super family) generally show negative results for mutagenicity.

Occupational Hygiene & Safety Protocols

This section outlines a self-validating safety protocol . The logic is based on the "Hierarchy of Controls": Elimination -> Engineering -> PPE.

Engineering Controls
  • Ventilation: All synthesis or pouring operations must occur within a certified Fume Hood (Face velocity > 0.5 m/s).

  • Static Control: The liquid has low conductivity. Grounding (earthing) of vessels is mandatory during transfer to prevent static discharge ignition, despite the high flash point.

Personal Protective Equipment (PPE) Matrix
Body PartProtection StandardRationale
Hands Nitrile (0.11mm) for splash; Laminate (Silver Shield) for immersion.Lipophilic ketones permeate latex rapidly.
Eyes Chemical Goggles (ANSI Z87.1).Vapor can cause lachrymation; liquid causes severe irritation.
Respiratory Organic Vapor (OV) Cartridge (NIOSH Black).Required if heating >40°C or if aerosolization is possible.
Body Lab Coat (Cotton/Poly) + Chemical Apron.Prevent skin absorption.
Diagram 2: Exposure Control & Emergency Response Logic

SafetyProtocol Start Exposure Event Type Identify Exposure Type Start->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin 1. Remove Clothing 2. Wash w/ Soap (15 min) 3. Check for Sensitization Skin->ActionSkin ActionEye 1. Flush w/ Water (15 min) 2. Remove Contacts 3. Ophthalmology Consult Eye->ActionEye ActionInhal 1. Move to Fresh Air 2. Oxygen if hypoxic 3. Monitor CNS status Inhal->ActionInhal Disposal Waste Disposal: Incineration (Category A) ActionSkin->Disposal

Caption: Decision matrix for emergency response following accidental exposure.

Environmental Impact & Disposal[3][4]

Protocol: Do not release into municipal sewage systems.

  • Biodegradability: Data suggests this class of bridged polycycles is not readily biodegradable (OECD 301F).

  • Disposal Method: Incineration in a licensed chemical waste facility equipped with scrubbers (to manage CO₂ and potential incomplete combustion byproducts).

  • Spill Management: Adsorb with inert material (vermiculite/sand). Do NOT use sawdust (fire hazard with ketones).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17795, 4,7-Methano-1H-indene, octahydro-. Retrieved from [Link]

  • The Good Scents Company (2024). Herbal Undecanone (CAS 41724-19-0) Safety and Organoleptic Data. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Octahydro-4,7-methano-1H-inden-5-one derivatives. Retrieved from [Link][2]

  • ScenTree (2024). Plicatone: Physicochemical Properties and Safety. Retrieved from [Link]

Sources

Foundational

Tricyclic ketone derivatives in fragrance chemistry

Title: Tricyclic Ketone Derivatives in Fragrance Chemistry: Structural Rigidity, Receptor Affinity, and Synthetic Pathways Subtitle: A Technical Guide for Chemists and Molecular Designers[1] Executive Summary: The Tricyc...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Tricyclic Ketone Derivatives in Fragrance Chemistry: Structural Rigidity, Receptor Affinity, and Synthetic Pathways Subtitle: A Technical Guide for Chemists and Molecular Designers[1]

Executive Summary: The Tricyclic Advantage

In the molecular architecture of high-performance odorants, tricyclic ketone derivatives represent a "privileged scaffold"—a concept familiar to drug discovery professionals. These molecules are prized not merely for their olfactory profiles (typically Woody, Amber, or Musk) but for their structural rigidity .[1]

Unlike flexible aliphatic chains, the tricyclic core locks the pharmacophore (the carbonyl group) into a precise spatial orientation, maximizing affinity for G-Protein Coupled Receptors (GPCRs) in the olfactory epithelium.[1] Furthermore, the high carbon-to-hydrogen ratio and molecular weight (typically 200–250 Da) confer exceptional substantivity (long-lasting tenacity) and low vapor pressure, making them indispensable fixatives in modern perfumery.[1]

This guide analyzes the synthesis, mechanism of action, and structure-activity relationships (SAR) of key tricyclic ketones, with a specific focus on the Isolongifolanone and Cedryl Methyl Ketone classes.[1]

Structural Classes & Olfactory Pharmacophores

The tricyclic ketone landscape is dominated by three primary scaffolds, each occupying a distinct sensory coordinate.

Table 1: Key Tricyclic Ketone Classes
ClassRepresentative MoleculeCAS No.Odor ProfileKey Structural Feature
Sesquiterpene Derivatives Isolongifolanone (Palo Santo)23787-90-8Dry woody, Vetiver, PatchouliBridged [2.2.1] system; steric bulk near carbonyl.[1]
Cedrane Derivatives Methyl Cedryl Ketone (Vertofix)32388-55-9Leather, Amber, CedarwoodRigid tricyclic cedrane skeleton; acetyl group.[1][2]
Tricyclodecanes Tricyclo[5.2.1.0

]dec-3-en-8-one
VariousHerbal, Fruity, WoodyDerived from DCPD (Dicyclopentadiene); high isomer dependence.[1]
The "5-Ångström Rule" (Pharmacophore Model)

Research by Philip Kraft and Givaudan scientists suggests a unified pharmacophore for woody-amber odorants.[1] The critical parameters are:

  • Hydrophobic Bulk: A rigid, bulky lipophilic region (the tricyclic core).

  • H-Bond Acceptor: A carbonyl oxygen.

  • Distance Constraint: A specific distance (approx. 5 Å ) between the quaternary carbon of the gem-dimethyl group and the carbonyl oxygen.

This "lock-and-key" fit explains why minor stereochemical changes (e.g., exo vs. endo isomers in tricyclodecanes) can result in anosmia (loss of smell) or a shift in odor threshold by orders of magnitude.[1]

Synthetic Pathways & Mechanistic Logic

The synthesis of these complex scaffolds often mirrors pharmaceutical intermediate production, utilizing acid-catalyzed skeletal rearrangements (Wagner-Meerwein shifts) to convert readily available natural terpenes into high-value odorants.[1]

Case Study: The Longifolene Isolongifolanone Rearrangement

Longifolene, a natural sesquiterpene abundant in Indian turpentine oil, is structurally complex but olfactorily weak.[1] To unlock its value, it must be isomerized to Isolongifolene and then oxidized.

The Pathway:

  • Acid Catalysis: Longifolene undergoes a proton-induced Wagner-Meerwein rearrangement to Isolongifolene.[1] This expands the ring and thermodynamically stabilizes the alkene.

  • Oxidation: The resulting alkene is oxidized (often via hydroboration/oxidation or allylic oxidation) to the ketone.

Longifolene_Rearrangement Figure 1: Acid-Catalyzed Skeletal Rearrangement of Longifolene Longifolene Longifolene (Natural Precursor) Carbocation Carbocation Intermediate Longifolene->Carbocation H+ (Acid Catalyst) Protonation Isolongifolene Isolongifolene (Thermodynamic Product) Carbocation->Isolongifolene Wagner-Meerwein Rearrangement Isolongifolanone Isolongifolanone (Target Odorant) Isolongifolene->Isolongifolanone Oxidation (CrO3 or O2/Co)

Caption: The transformation relies on the thermodynamic stability of the Isolongifolene skeleton over the strained Longifolene precursor.

Experimental Protocol: Synthesis of Isolongifolanone

Note: This protocol utilizes a solid acid catalyst to replace corrosive liquid acids, aligning with Green Chemistry principles often required in modern regulatory environments.[1]

Objective: Synthesis of Isolongifolanone via isomerization and subsequent oxidation.

Phase 1: Isomerization (Longifolene Isolongifolene)
  • Reagents: Longifolene (technical grade), TiO2/SO4^2- (Solid Super Acid) or Amberlyst-15.[1]

  • Apparatus: Three-necked flask, reflux condenser, mechanical stirrer.[1]

  • Charge: Load 1.0 mol of Longifolene and 5% w/w solid acid catalyst into the reactor.

  • Reaction: Heat the mixture to 120–140°C under nitrogen atmosphere.

  • Monitoring: Monitor via GC-MS. Look for the disappearance of the Longifolene peak and appearance of the Isolongifolene peak. Conversion should reach >95% within 4-6 hours.

  • Workup: Filter the hot reaction mixture to recover the solid catalyst (recyclable). The filtrate is crude Isolongifolene.

Phase 2: Oxidation (Isolongifolene Isolongifolanone)
  • Reagents: Crude Isolongifolene, tert-Butyl hydroperoxide (TBHP), Chromium(VI) oxide (catalytic) or Cobalt acetate (greener alternative).[1]

  • Solvent: Acetic Acid or Acetonitrile.

  • Setup: Dissolve Isolongifolene in solvent. Add catalyst (e.g., Co(OAc)2 at 1 mol%).[1]

  • Addition: Dropwise add TBHP (2 equiv) while maintaining temperature at 50–60°C . Exothermic control is critical to prevent ring cleavage.

  • Quench: Once GC indicates max ketone formation, quench with saturated sodium sulfite solution.

  • Purification: Extract with hexane. Wash with NaHCO3.[3] Dry over MgSO4.

  • Distillation: Fractional distillation under high vacuum (<1 mmHg). Isolongifolanone distills at approx 110–115°C (at 2 mmHg).

Self-Validating Checkpoint: The final product must be a crystalline solid or viscous liquid with a melting point of ~38-40°C. The odor should be distinctively woody-dry, lacking the "turpentine" note of the starting material.

Structure-Odor Relationship (SOR) Logic Flow

Understanding why these molecules smell the way they do is critical for designing novel analogs.

SOR_Logic cluster_factors Binding Determinants Receptor Olfactory Receptor (GPCR) Response Signal Transduction (Woody/Amber Perception) Receptor->Response G-Protein Activation Ligand Tricyclic Ketone Ligand Shape Steric Fit (Tricyclic Cage) Ligand->Shape Electronic H-Bond Acceptor (Carbonyl Oxygen) Ligand->Electronic Distance 5-Ångström Rule (Gem-dimethyl to C=O) Ligand->Distance Shape->Receptor Hydrophobic Pocket Electronic->Receptor H-Bonding Distance->Receptor Spatial Alignment

Caption: The "Triad of Affinity" required for tricyclic woody odorants to activate GPCRs.

Future Outlook: Biodegradability & Green Chemistry

The tricyclic nature that provides stability also poses a challenge: Biodegradability . Many tricyclic ketones (like Vertofix) are "recalcitrant" in environmental tests (OECD 301).

  • Current Research Direction: Modification of the tricyclic core to include "metabolic handles" (e.g., introducing an ester linkage or an ether oxygen within the ring system) that allow enzymatic breakdown after use, without compromising the rigid shape required for odor receptor binding.

  • Green Synthesis: Moving away from stoichiometric oxidants (Chromium) toward catalytic aerobic oxidation and flow chemistry to improve atom economy.

References

  • Kraft, P., et al. (2000).[1][4] "Odds and Trends: Recent Developments in the Chemistry of Odorants." Angewandte Chemie International Edition. Link[1]

  • Sell, C. S. (2006). The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry.
  • Givaudan SA. (2008). "Woody pretzels: spirocycles from vetiver to patchouli and Georgywood." Chemistry & Biodiversity. Link

  • Belsito, D., et al. (2013).[1][5] "A Toxicologic and Dermatologic Assessment of Alkyl Cyclic Ketones When Used as Fragrance Ingredients." Food and Chemical Toxicology. Link

  • Kumar, V., et al. (2014).[1] "Synthesis and Characterization of Isolongifolene and Acetyl Longifolene using Solid Acid Catalyst." International Journal of ChemTech Research. Link

Sources

Exploratory

An In-Depth Technical Guide to Octahydrodimethyl-4,7-methano-1H-indenone and its Core Scaffold

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the octahydro-4,7-methano-1H-indenone chemical scaffold, a versatile building block with significa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the octahydro-4,7-methano-1H-indenone chemical scaffold, a versatile building block with significant applications in fragrance chemistry and potential for broader use in medicinal chemistry and materials science. Due to the isomeric complexity of dimethylated derivatives, this document will focus on the core structure of octahydro-4,7-methano-1H-inden-5-one and subsequently explore the implications and synthesis of its dimethylated analogs.

Introduction to the Tricyclo[5.2.1.02,6]decane System

The foundational structure of octahydro-4,7-methano-1H-indenone is the tricyclo[5.2.1.02,6]decane ring system. This rigid, three-dimensional hydrocarbon framework is derived from the Diels-Alder dimerization of cyclopentadiene followed by hydrogenation. Its unique conformational constraints and stereochemical complexity make it an attractive scaffold for the synthesis of novel molecules with specific spatial arrangements.

The introduction of a ketone functional group at the 5-position of the octahydro-4,7-methano-1H-indene core yields octahydro-4,7-methano-1H-inden-5-one, a key intermediate in the synthesis of various derivatives. The PubChem Compound ID (CID) for the parent ketone, 4,7-Methano-5H-inden-5-one, octahydro-, is 13380-94-4 [1].

Physicochemical Properties of the Core Scaffold

Understanding the properties of the unsubstituted ketone is crucial for designing synthetic routes and predicting the behavior of its derivatives.

PropertyValueSource
Molecular FormulaC10H14O[1]
Molecular Weight150.22 g/mol [1]
IUPAC Nametricyclo[5.2.1.02,6]decan-8-one[1]
CAS Number13380-94-4[1]

Synthesis of the Octahydro-4,7-methano-1H-inden-5-one Precursor

The synthesis of the core ketone structure is a well-established multi-step process that serves as the foundation for producing a wide array of functionalized derivatives.

Dimerization of Cyclopentadiene

The initial step involves the Diels-Alder reaction of two molecules of cyclopentadiene to form dicyclopentadiene. This reaction is typically carried out at room temperature.

Hydrogenation

The resulting dicyclopentadiene undergoes catalytic hydrogenation to saturate the double bonds, yielding the octahydro-4,7-methano-1H-indene (tricyclo[5.2.1.02,6]decane) backbone.

Oxidation

Subsequent oxidation of the saturated hydrocarbon introduces the ketone functionality at the 5-position to yield octahydro-4,7-methano-1H-inden-5-one[2].

Synthesis_Pathway Cyclopentadiene Cyclopentadiene Dicyclopentadiene Dicyclopentadiene Cyclopentadiene->Dicyclopentadiene Diels-Alder Octahydro-4,7-methano-1H-indene Octahydro-4,7-methano-1H-indene Dicyclopentadiene->Octahydro-4,7-methano-1H-indene Hydrogenation Octahydro-4,7-methano-1H-inden-5-one Octahydro-4,7-methano-1H-inden-5-one Octahydro-4,7-methano-1H-indene->Octahydro-4,7-methano-1H-inden-5-one Oxidation

Caption: General synthesis pathway for the octahydro-4,7-methano-1H-inden-5-one core.

Dimethylated Derivatives: Synthesis and Isomeric Complexity

The introduction of two methyl groups onto the octahydro-4,7-methano-1H-indenone scaffold significantly increases its molecular complexity, leading to a variety of structural isomers. The specific properties and applications of these dimethylated compounds are highly dependent on the location of the methyl groups.

A notable example found in the literature is "Octahydrodiméthyl-4,7-méthano-1H-indène," a fuel component also known as TH-dimer or RJ-4[3]. This is a mixture of saturated hydrocarbon isomers, primarily 3,3- and 8,9-diméthyltricyclo[5.2.1.02,6]décane, obtained through the hydrogenation of the dimer of methylcyclopentadiene[3]. While not a ketone, its synthesis highlights a common strategy for introducing methyl groups.

The synthesis of specific dimethylated indenone isomers often involves multi-step procedures, as detailed in various patents for fragrance applications. For instance, the synthesis of 3(or 2),4,5-trimethyl-octahydro-4,7-methano-inden-5-ol, a related alcohol, starts from a dimethylated hexahydro-indenone precursor[4].

A general approach to synthesizing dimethylated indenones can be envisioned through two primary routes:

  • Starting from Methylcyclopentadiene: Dimerization of methylcyclopentadiene followed by hydrogenation and oxidation. This route will likely produce a mixture of isomers.

  • Alkylation of the Core Ketone: Direct alkylation of octahydro-4,7-methano-1H-inden-5-one using a methylating agent. The regioselectivity of this reaction would be a critical factor.

Spectroscopic Characterization

The structural elucidation of octahydro-4,7-methano-1H-indenone and its derivatives relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are indispensable for determining the connectivity and stereochemistry of these complex molecules. For the related alcohol, octahydro-4,7-methano-1H-inden-5-ol, the proton on the carbon bearing the hydroxyl group typically appears around 3.9 - 4.1 ppm in the 1H NMR spectrum[5]. The complex, overlapping multiplets between 1.0 and 2.5 ppm are characteristic of the rigid, fused ring system[5].

Infrared (IR) Spectroscopy

IR spectroscopy is crucial for identifying the carbonyl group in the indenone structure. A strong absorption band in the region of 1700-1750 cm-1 is indicative of the C=O stretch of the ketone. The NIST Chemistry WebBook provides IR spectral data for octahydro-4,7-methano-5H-inden-5-one[1].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in confirming the molecular formula. The NIST Chemistry WebBook also provides mass spectrum data for the parent ketone[1].

Applications in Drug Development and Fragrance Chemistry

While direct applications of octahydrodimethyl-4,7-methano-1H-indenone in drug development are not extensively documented in publicly available literature, the indanone moiety is a recognized pharmacophore. For instance, Donepezil, a drug used for the treatment of Alzheimer's disease, features an indanone core[6]. The rigid, three-dimensional nature of the octahydro-4,7-methano-1H-indene scaffold makes it an interesting template for combinatorial chemistry and the design of new bioactive molecules.

The primary application of derivatives of the octahydro-4,7-methano-1H-indene scaffold is in the fragrance industry. Aldehyde and ketone derivatives, such as octahydro-4,7-methano-1H-indene-5-acetaldehyde, are valued for their floral and muguet notes[7][8]. The isomeric mixture of octahydro-4,7-methano-1H-indene-5-acetaldehyde and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde is described as having floral, muguet, aldehydic, green, freesia, sweet, and slightly woody notes[7][8].

Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling octahydro-4,7-methano-1H-indenone and its derivatives. Safety data sheets for related compounds provide general guidance.

  • Handling: Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[9][10]. Avoid contact with skin and eyes and prevent the formation of dust and aerosols[9][10].

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials[9][10].

  • First Aid: In case of skin contact, wash with plenty of soap and water. If inhaled, move to fresh air. In case of eye contact, rinse thoroughly with plenty of water. If swallowed, seek medical attention immediately.

Conclusion

The octahydro-4,7-methano-1H-indenone scaffold and its dimethylated derivatives represent a class of compounds with established importance in the fragrance industry and untapped potential in other areas of chemical research, including drug discovery. The synthetic versatility of the tricyclo[5.2.1.02,6]decane core allows for the creation of a diverse range of functionalized molecules. Further investigation into the synthesis of specific dimethyl-indenone isomers and the exploration of their biological activities could open new avenues for the development of novel therapeutics and advanced materials.

References

  • ECHEMI. (2019, July 15).
  • Sigma-Aldrich. (2025, April 28).
  • ChemicalBook. (2025, December 20). octahydro-4,7-methano-1H-inden-5-ol.
  • PubChem. 4,7-Methano-1H-indene, octahydro- | C10H16 | CID 17795.
  • NIST. 4,7-Methano-1H-indene, octahydro-.
  • Chemos GmbH&Co.KG. (2019, July 18). Safety Data Sheet: (octahydro-4,7-methano-1H-indenediyl)bis(methylene)
  • PubChem. 4,7-Methano-1H-indenecarboxaldehyde, octahydro- | C11H16O | CID 161676.
  • PubChem. 4,7-Methano-1H-indenemethanol, octahydro- | C11H18O | CID 121774.
  • NIST. 4,7-Methano-1H-indene, octahydro-.
  • Google Patents. US9834738B2 - Octahydro-1H-4,7-methano-indene-5-aldehydes and their use in perfume compositions.
  • Google Patents. US20130109761A1 - Octahydro-1h-4,7-methano-indene-5-aldehydes and their use in perfume compositions.
  • PubChem. 4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydrodimethyl- | C12H18O | CID 174183.
  • Benchchem. Application Notes and Protocols for the Characterization of Octahydro-4,7-methano-1H-inden-5-ol.
  • PubChem. Octahydro-4,7-methano-1H-inden-5-ol | C10H16O | CID 95606.
  • MDPI. (2014, April 30). Non-Conventional Methodologies in the Synthesis of 1-Indanones.
  • Wikipédia. (2025, June 1). Octahydrodiméthyl-4,7-méthano-1H-indène.
  • NIST. 4,7-Methano-5H-inden-5-one, octahydro-.
  • Benchchem. Octahydro-4,7-methano-1H-inden-5-ol | 13380-89-7.
  • The Good Scents Company. 3a,4,5,6,7,7a-hexahydrodimethyl-4,7-methano-1H-inden-5-ol, 79771-15-6.
  • PubChemLite. Octahydro-4,7-methano-1h-indenecarbonitrile (C11H15N).
  • ChemBK. (2024, April 9). Octahydro-4,7-methano-1H-indene.
  • EPA. (2023, November 1). 4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,5,6,7,7a-hexahydro-, (3aR,4S,5R,7S,7aR)-rel- - Substance Details.
  • PubChem.
  • Google Patents. US8309511B1 - 3(or 2),4,5-trimethyl-octahydro-4,7-methano-inden-5-ol and its use in perfume compositions.

Sources

Foundational

Strategic Guide: Octahydrodimethyl-4,7-methano-1H-indenone as a Rigid Tricyclic Scaffold

Topic: Octahydrodimethyl-4,7-methano-1H-indenone CAS: 94021-63-3 (and related isomeric mixtures) Content Type: Technical Whitepaper / Strategic Sourcing Guide Audience: Medicinal Chemists, Process Chemists, and Sourcing...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Octahydrodimethyl-4,7-methano-1H-indenone CAS: 94021-63-3 (and related isomeric mixtures) Content Type: Technical Whitepaper / Strategic Sourcing Guide Audience: Medicinal Chemists, Process Chemists, and Sourcing Managers.[1]

Executive Summary

Octahydrodimethyl-4,7-methano-1H-indenone (CAS 94021-63-3 ) represents a class of rigid, tricyclic ketones derived from the hydrogenation and oxidation of methylcyclopentadiene dimers.[1] While historically utilized in the fragrance industry for its woody/camphoraceous olfactory profile (akin to Verdylate derivatives) and in high-energy fuel research (RJ-4 precursors), this compound is gaining traction in drug discovery as a lipophilic, metabolically stable scaffold.[1]

For the medicinal chemist, this molecule offers a "privileged structure" —the tricyclo[5.2.1.0


]decane skeleton.[1] This framework provides a defined spatial arrangement of substituents, serving as a bioisostere for adamantane or norbornane moieties to improve oral bioavailability and blood-brain barrier (BBB) penetration.[1]

Critical Advisory: Research-grade supplies are often isomeric mixtures.[1] Successful integration into pharmaceutical workflows requires rigorous characterization of stereoisomers (endo/exo, methyl positioning).[1]

Chemical Identity & Physicochemical Core

Nomenclature and Identifiers
ParameterDetail
Primary Name Octahydrodimethyl-4,7-methano-1H-indenone
CAS Number 94021-63-3 (Generic mixture); related: 30496-78-7 (Hydrocarbon parent)
IUPAC Name Dimethyltricyclo[5.2.1.0

]decan-8-one (isomer dependent)
Molecular Formula C

H

O
Molecular Weight 178.27 g/mol
SMILES CC12C(CC3C1CCC23)C(=O)C (Representative)
Structural Isomerism

The commercial material is typically a complex mixture arising from the Diels-Alder dimerization of methylcyclopentadiene.[1]

  • Regioisomers: Methyl groups can be at positions 1, 8, 9, or bridgeheads depending on the diene precursor.

  • Stereoisomers: The endo vs. exo fusion of the rings and the relative stereochemistry of the methyl groups create multiple chiral centers.[1]

  • Implication: In drug development, High-Performance Liquid Chromatography (HPLC) or Chiral GC separation is often required to isolate single enantiomers for SAR (Structure-Activity Relationship) studies.[1]

Strategic Sourcing for Research

Supplier Landscape

Unlike commodity solvents, this compound is a "tier 2" specialty chemical.[1] It is not always in stock at major catalog houses (e.g., Sigma-Aldrich) in high purity.[1]

Supplier CategoryKey Vendors (Verified)Suitability
Primary Research Suppliers BOC Sciences , Alfa Chemistry High. Offer mg to kg scale with CoA.[1]
Bulk/Industrial Leap Chem , Indukern Medium. Good for scale-up, but watch isomeric ratios.[1]
Custom Synthesis WuXi AppTec , Pharmablock Best. If single isomer is required.[1]
Quality Control (QC) Criteria

When sourcing for biological assays, the following specification is mandatory to avoid "off-target" effects caused by impurities:

  • Purity: >97% (GC).

  • Isomer Profile: Supplier must provide a GC-MS trace showing the ratio of major isomers.[1]

  • Solvent Residue: Free of benzene/toluene (common synthesis solvents).[1]

Synthesis & Manufacturing Logic

The synthesis follows a classic Diels-Alder pathway, which explains the isomeric complexity.[1] Understanding this pathway is crucial for process chemists attempting to control the ratio of products.[1]

Synthetic Pathway Visualization

SynthesisPathway MCP Methylcyclopentadiene (Monomer) Dimer Methyl-Dicyclopentadiene (Diels-Alder Dimer) MCP->Dimer Heat (Dimerization) Hydro Hydrogenation (Pd/C, H2) Dimer->Hydro SatDimer Dimethyl-tetrahydro-dicyclopentadiene (Saturated Skeleton) Hydro->SatDimer Oxidation Oxidation (Jones or PCC) SatDimer->Oxidation Target Octahydrodimethyl- 4,7-methano-1H-indenone Oxidation->Target

Figure 1: Industrial synthesis pathway.[1] The initial dimerization step introduces the regio- and stereochemical complexity.

Experimental Protocol: Reductive Amination

For medicinal chemists, the ketone functionality is a handle to attach amines, creating potential CNS-active agents (NMDA receptor antagonists often feature this cage structure).[1]

Objective: Convert Octahydrodimethyl-4,7-methano-1H-indenone to its amine derivative.

Reagents:

  • Substrate: Octahydrodimethyl-4,7-methano-1H-indenone (1.0 eq)[1][2]

  • Amine: Benzylamine or Ammonium Acetate (1.2 eq)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Solvent: 1,2-Dichloroethane (DCE)[1]

  • Acid: Acetic Acid (cat.)[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under N2, dissolve the ketone (1 mmol) and amine (1.2 mmol) in DCE (5 mL). Add Acetic Acid (1 drop) to catalyze imine formation.[1] Stir at RT for 1 hour.

  • Reduction: Cool to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 12 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).[1]

  • Quench: Quench with saturated NaHCO3 solution. Extract with DCM (3x).[1]

  • Purification: The rigid lipophilic core makes the product easy to purify via flash chromatography (Silica gel, Hexane:EtOAc gradient).[1]

Validation:

  • 1H NMR: Look for the disappearance of the alpha-proton signals of the amine and the shift of the bridgehead protons.

  • MS: Confirm M+1 peak.

Applications in Drug Development

Scaffold Utility

The tricyclic cage mimics the lipophilicity of adamantane (used in Memantine, Amantadine) but with lower symmetry.[1] This allows for:

  • Fine-tuning Lipophilicity (LogP): The methyl groups increase LogP, aiding BBB penetration.[1]

  • Metabolic Blocking: The bridgehead carbons are resistant to CYP450 oxidation, prolonging half-life (

    
    ).[1]
    
Decision Logic for Scaffold Selection

ScaffoldLogic Start Need Lipophilic Core? Sym High Symmetry Required? Start->Sym Adamantane Use Adamantane Sym->Adamantane Yes Func Need Ketone Handle? Sym->Func No (Chiral/Rigid) Tricyclic Use Tricyclo[5.2.1.0]decane (Indenone derived) Func->Tricyclic Yes

Figure 2: Medicinal chemistry decision tree for selecting tricyclic scaffolds.

Safety & Handling (SDS Summary)

  • Hazards: Irritant (Skin/Eye).[1] Combustible liquid.[1]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The ketone is stable, but alpha-oxidation can occur over prolonged exposure to air.[1]

  • Disposal: Incineration in a chemical waste facility.[1]

References

  • BOC Sciences. Octahydrodimethyl-4,7-methano-1H-indenone Product Specifications. Retrieved from [1]

  • Alfa Chemistry. Tricyclic Scaffolds for Research. Retrieved from [1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17795, 4,7-Methano-1H-indene, octahydro- (Parent Skeleton). Retrieved from [1]

  • Breitmaier, E. (2006).[1] Terpenes: Flavors, Fragrances, Pharmaca, Pheromones. Wiley-VCH.[1] (Context on synthesis of terpene-derived ketones).

  • US Patent 20130109761A1. Octahydro-1H-4,7-methano-indene-5-aldehydes and their use. (Detailed synthetic routes for related oxidized tricyclics). Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Octahydrodimethyl-4,7-methano-1H-indenone from Dicyclopentadiene

Abstract: This document provides a comprehensive guide for the synthesis of octahydrodimethyl-4,7-methano-1H-indenone, a tricyclic ketone with applications in the fragrance and specialty chemicals industries.[1][2] The s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of octahydrodimethyl-4,7-methano-1H-indenone, a tricyclic ketone with applications in the fragrance and specialty chemicals industries.[1][2] The synthesis commences with dicyclopentadiene (DCPD), a readily available byproduct of petroleum cracking.[1] The multi-step process involves the thermal cracking of DCPD to cyclopentadiene (CPD), followed by a Diels-Alder reaction to construct the core tricyclic framework. Subsequent hydrogenation yields the saturated ketone, which is then dimethylated to afford the final product. This guide offers detailed, step-by-step protocols, explains the chemical principles underpinning each transformation, and provides essential safety and handling information for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Strategic Overview

The octahydro-4,7-methano-1H-indene scaffold is a key structural motif in a variety of commercially important molecules, particularly in the fragrance industry.[3][4] Its rigid, three-dimensional structure imparts unique olfactory properties to its derivatives.[4] The synthesis of octahydrodimethyl-4,7-methano-1H-indenone from dicyclopentadiene is an exemplary process in industrial organic chemistry, showcasing fundamental reactions such as the retro-Diels-Alder reaction, the Diels-Alder cycloaddition, catalytic hydrogenation, and enolate alkylation.

Dicyclopentadiene is an inexpensive and abundant starting material, making this synthetic route economically viable.[1] The overall synthetic strategy is depicted in the workflow diagram below. It is a convergent approach where the key tricyclic intermediate, octahydro-4,7-methano-1H-inden-5-one, is first synthesized and then functionalized to yield the desired dimethylated product.

G DCPD Dicyclopentadiene (DCPD) CPD Cyclopentadiene (CPD) DCPD->CPD Step 1: Retro-Diels-Alder (Cracking) DA_Adduct Diels-Alder Adduct (Tricyclo[5.2.1.0²,⁶]dec-8-en-3-one) CPD->DA_Adduct Step 2: Diels-Alder Reaction (with 2-Cyclopenten-1-one) Ketone Octahydro-4,7-methano-1H-inden-5-one DA_Adduct->Ketone Step 3: Catalytic Hydrogenation Product Octahydrodimethyl-4,7-methano-1H-indenone Ketone->Product Step 4: Dimethylation

Caption: Overall synthetic workflow from Dicyclopentadiene to the target ketone.

Detailed Experimental Protocols

Step 1: Cracking of Dicyclopentadiene (Retro-Diels-Alder Reaction)

Principle: Dicyclopentadiene is the Diels-Alder dimer of cyclopentadiene.[1] At temperatures above 150°C, the equilibrium shifts, and a retro-Diels-Alder reaction occurs, yielding the volatile cyclopentadiene monomer.[5] This process, commonly referred to as "cracking," is essential as cyclopentadiene is not stable and dimerizes at room temperature.[5]

Protocol:

  • Assemble a fractional distillation apparatus. The distillation flask should be a two-necked, round-bottomed flask equipped with a thermometer and a dropping funnel.

  • The distillation head should be connected to an efficient condenser, and the receiving flask must be cooled in a dry ice/acetone bath to prevent the dimerization of the collected cyclopentadiene.

  • Charge the distillation flask with commercial-grade dicyclopentadiene.

  • Heat the flask to approximately 170-180°C using an oil bath or heating mantle.[6]

  • Cyclopentadiene will begin to distill at its boiling point of 41-42°C.

  • Collect the cyclopentadiene monomer in the cooled receiving flask.

  • Crucially, the freshly cracked cyclopentadiene should be used immediately in the subsequent Diels-Alder step due to its rapid dimerization. [5]

ParameterValueRationale
Cracking Temperature170-180°CTo efficiently induce the retro-Diels-Alder reaction.[6]
Distillate Temperature41-42°CBoiling point of cyclopentadiene.
Receiver Temperature-78°C (Dry Ice/Acetone)To prevent re-dimerization of the collected monomer.
Step 2: Diels-Alder Reaction

Principle: This [4+2] cycloaddition reaction between the diene (cyclopentadiene) and a dienophile (2-cyclopenten-1-one) forms the tricyclic carbon skeleton of the target molecule.[3] The reaction is typically rapid at or below room temperature.

Protocol:

  • In a round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-cyclopenten-1-one in a suitable solvent such as dichloromethane or diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equimolar amount of freshly cracked cyclopentadiene to the solution of the dienophile with continuous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator to yield the crude Diels-Alder adduct, tricyclo[5.2.1.0²,⁶]dec-8-en-3-one.

Step 3: Catalytic Hydrogenation

Principle: The carbon-carbon double bond in the norbornene moiety of the Diels-Alder adduct is reduced via catalytic hydrogenation to yield the fully saturated tricyclic ketone, octahydro-4,7-methano-1H-inden-5-one.[7] Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.

Protocol:

  • Dissolve the crude adduct from the previous step in a suitable solvent like ethanol or ethyl acetate in a hydrogenation vessel.

  • Add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% relative to the substrate).

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-5 bar) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude octahydro-4,7-methano-1H-inden-5-one.

  • The crude product can be purified by vacuum distillation or column chromatography.

ParameterValueRationale
Catalyst5-10% Pd/CEfficient catalyst for the hydrogenation of alkenes.
Hydrogen Pressure1-5 barSufficient for the reduction of the double bond.
SolventEthanol or Ethyl AcetateGood solubility for the substrate and compatible with hydrogenation.
Step 4: α,α'-Dimethylation of the Ketone

Principle: The introduction of two methyl groups is achieved via the alkylation of the enolate of octahydro-4,7-methano-1H-inden-5-one. A strong base is used to deprotonate the α-carbon, forming a nucleophilic enolate which then reacts with a methylating agent. The process is repeated to add a second methyl group.

Protocol:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the purified octahydro-4,7-methano-1H-inden-5-one in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a slight excess (e.g., 2.2 equivalents) of a strong base such as lithium diisopropylamide (LDA) to the solution. Stir for 30-60 minutes at this temperature to ensure complete enolate formation.

  • Slowly add an excess (e.g., 2.5 equivalents) of a methylating agent, such as methyl iodide, to the reaction mixture.

  • Allow the reaction to proceed at -78°C for a few hours, then let it warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude octahydrodimethyl-4,7-methano-1H-indenone by vacuum distillation or column chromatography.

Safety and Handling

  • Dicyclopentadiene and Cyclopentadiene: Both are flammable and have a strong, unpleasant odor. Cracking should be performed in a well-ventilated fume hood. Cyclopentadiene can form explosive peroxides upon exposure to air and should be handled with care.[8]

  • Hydrogen Gas: Highly flammable and explosive. Ensure all equipment is properly grounded and there are no ignition sources in the vicinity during hydrogenation.

  • Strong Bases (e.g., LDA): Highly reactive and corrosive. Handle under an inert atmosphere and use appropriate personal protective equipment (gloves, safety glasses).

  • Methyl Iodide: Toxic and a suspected carcinogen. Handle only in a fume hood with appropriate protective gear.

Conclusion

The synthesis of octahydrodimethyl-4,7-methano-1H-indenone from dicyclopentadiene is a robust and scalable process that utilizes fundamental organic reactions. The protocols outlined in this guide are designed to be reproducible and provide a solid foundation for researchers in the field. Careful attention to reaction conditions and safety procedures is paramount for the successful and safe execution of this synthesis. The versatility of the tricyclic ketone intermediate also allows for the synthesis of a wide array of other derivatives for various applications.

References

  • Perfume Materials: The Addition of Acetic Acid and Allylalcohol to Dicyclopentadiene. (2016, April 6). Perfumer & Flavorist. [Link]

  • Tricyclic ketones, process for their preparation and their use as perfume ingredients. (1993).
  • Moore, T. (2005). Synthesis and Fragrance Properties of Macrocyclic Musks. University of Illinois Urbana-Champaign. [Link]

  • Tricyclic ketones, method of making them and their application as perfume agents. (1990).
  • Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. (2020). Molecules. [Link]

  • Octahydro-1H-4,7-methano-indene-5-aldehydes and their use in perfume compositions. (2017).
  • Octahydro-1h-4,7-methano-indene-5-aldehydes and their use in perfume compositions. (2013).
  • New Technology for Production of Dicyclopentadiene and Methyl-Dicyklopentadiene. (2022). Processes. [Link]

  • Moffett, R. B. (1952). Cyclopentadiene and 3-Chlorocyclopentene. Organic Syntheses, 32, 41. [Link]

  • Bio-Based Process for Dicyclopentadiene. (2023). Los Alamos National Laboratory. [Link]

  • octahydro-4,7-methano-1H-indene-5-acetaldehyde + 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde. The Good Scents Company. [Link]

  • 4,7-Methano-5H-inden-5-one, octahydro- (CAS 13380-94-4). Cheméo. [Link]

  • Dicyclopentadiene. (1991). ECETOC. [Link]

  • Dicyclopentadiene - Wikipedia. [Link]

  • 4,7-Methano-5H-inden-5-one, octahydro-. NIST WebBook. [Link]

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Application

Diels-Alder reaction protocols for methanoindenone derivatives

Application Note: High-Purity Synthesis of Methanoindenone Derivatives via Diels-Alder Cycloaddition Executive Summary & Strategic Rationale The 4,7-methanoindenone scaffold (specifically 3a,4,7,7a-tetrahydro-4,7-methano...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Methanoindenone Derivatives via Diels-Alder Cycloaddition

Executive Summary & Strategic Rationale

The 4,7-methanoindenone scaffold (specifically 3a,4,7,7a-tetrahydro-4,7-methano-1H-inden-1-one) represents a privileged pharmacophore in drug discovery, serving as the core architecture for prostaglandin analogs, antiviral agents, and high-energy density materials.

Synthesizing this bridged bicyclic system requires a Diels-Alder (DA) cycloaddition between cyclopentadiene (CP) and a cyclic enone (e.g., cyclopentenone or benzoquinone). While conceptually simple, this reaction is plagued by three failure modes:

  • Dimerization: Cyclopentadiene rapidly reverts to dicyclopentadiene (DCPD) at room temperature.[1]

  • Polymerization: Lewis acid catalysts required for unactivated dienophiles can trigger cationic polymerization.

  • Stereochemical Drift: Thermodynamic equilibration can erode the kinetic endo selectivity required for biological activity.

This guide details a self-validating protocol for the Lewis Acid-catalyzed synthesis of methanoindenone derivatives, prioritizing the endo-selective pathway.

Reaction Mechanism & Pathway Analysis

The formation of the methanoindenone core relies on the interaction between the HOMO of the diene (cyclopentadiene) and the LUMO of the dienophile (cyclopentenone/quinone).

Key Insight: Unsubstituted cyclopentenone is a sluggish dienophile. Thermal conditions often fail to produce high yields due to competing CP dimerization. Lewis Acid (LA) catalysis is strictly required to lower the dienophile's LUMO energy, accelerating the reaction and enhancing endo selectivity via secondary orbital interactions.

DielsAlderPathway DCPD Dicyclopentadiene (Stable Precursor) CP Cyclopentadiene (CP) (Reactive Monomer) DCPD->CP Thermal Cracking (170-200°C) TS Transition State (Endo-selective) CP->TS + Complex Enone 2-Cyclopenten-1-one (Dienophile) Complex LA-Dienophile Complex (LUMO Lowered) Enone->Complex + AlCl3 / Et2AlCl (-78°C) Product Endo-4,7-methanoindenone (Kinetic Product) TS->Product Kinetic Control (-78°C to 0°C) Exo Exo-Adduct (Thermodynamic Product) Product->Exo Thermal Equilibration (>25°C)

Figure 1: Reaction pathway illustrating the necessity of Lewis Acid activation and the kinetic vs. thermodynamic divergence.

Pre-Protocol: Monomer Generation (The "Cracking" Step)

Critical Control Point: Commercial cyclopentadiene is sold as the dimer (DCPD).[1] You must generate the monomer immediately prior to use. Stored monomer (>4 hours) contains significant dimer, altering stoichiometry.

Protocol A: Reactive Distillation of Cyclopentadiene
  • Reagents: Dicyclopentadiene (Commercial grade), Iron powder (optional catalyst).

  • Equipment: Short-path distillation head, Vigreux column (optional), receiving flask in Dry Ice/Acetone bath.

  • Setup: Assemble a distillation apparatus. Place the receiving flask in a bath at -78°C (Dry Ice/Acetone) or 0°C (Ice/Salt) minimum.

  • Charge: Add DCPD to the boiling flask. (Optional: Add 1-2% iron filings to accelerate cracking).

  • Heating: Heat the oil bath to 180–200°C . The dimer boils at ~170°C, but cracking occurs in the vapor phase.

  • Collection: Collect the distillate boiling at 40–42°C .

    • Quality Check: The liquid must be clear. Cloudiness indicates dimer carryover (distilled too fast).

  • Storage: Use immediately. If necessary, store at -80°C for max 12 hours.

Core Protocol: Lewis Acid-Catalyzed Cycloaddition

This protocol describes the synthesis of 3a,4,7,7a-tetrahydro-4,7-methano-1H-inden-1-one using Aluminum Chloride (


) or Diethylaluminum Chloride (

).[2]

Safety Note: Alkyl aluminums are pyrophoric.


 is highly hygroscopic and releases HCl upon contact with moisture. Perform all steps under inert atmosphere (

or

).
Materials Table
ComponentEquiv.RoleNotes
2-Cyclopenten-1-one 1.0DienophileLimiting reagent.
Cyclopentadiene 1.5 - 2.0DieneExcess compensates for dimerization.

0.1 - 0.2CatalystSub-stoichiometric is sufficient.
Dichloromethane (DCM) SolventSolventAnhydrous required.
THF/Water QuenchQuenchFor neutralizing Lewis Acid.
Step-by-Step Procedure
  • Catalyst Activation (Inert Atmosphere):

    • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.

    • Flush with Nitrogen/Argon.

    • Add anhydrous DCM (50 mL) and cool to -78°C (Dry Ice/Acetone bath).

    • Add

      
       (0.2 equiv) or 
      
      
      
      (1.0M in hexanes, 0.2 equiv). Stir for 10 min.
  • Dienophile Complexation:

    • Add 2-cyclopenten-1-one (1.0 equiv) dropwise via syringe.

    • Observation: The solution may turn yellow/orange, indicating complexation of the carbonyl oxygen with the Aluminum center. Stir for 15 min at -78°C.

  • Diene Addition (The Critical Step):

    • Add the freshly cracked Cyclopentadiene (2.0 equiv) slowly down the side of the flask over 20 minutes.

    • Why Slow Addition? The reaction is exothermic.[3] Rapid addition can spike the temperature, reducing endo/exo selectivity.

  • Reaction Progress:

    • Maintain -78°C for 2 hours.

    • Allow the reaction to warm slowly to -20°C over 4 hours.

    • TLC Monitoring: Eluent 10% EtOAc/Hexane. Look for the disappearance of the enone spot.

  • Quench & Workup:

    • Cool back to -78°C.

    • Carefully quench with a 1:1 mixture of THF/Water (or sat.

      
      ) to destroy the Lewis Acid. Caution:  Gas evolution.
      
    • Warm to room temperature.[4] Dilute with Diethyl Ether.

    • Wash organic layer with Brine (2x), dry over

      
      , and filter.
      
  • Purification:

    • Concentrate under reduced pressure (Rotovap) at <30°C (Product is volatile and heat-sensitive).

    • Flash Chromatography: Silica Gel 60. Gradient: 0% -> 10% EtOAc in Hexanes.

    • Target: The endo isomer typically elutes after the exo isomer (check specific literature for your derivative).

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction (-78°C) cluster_workup Phase 3: Isolation Cracking Crack DCPD (180°C -> 40°C) Addition Slow Addition of CP (Control Exotherm) Cracking->Addition Use immediately Drying Flame Dry Glassware (Inert Gas Purge) Complexation Complex Enone + Lewis Acid (Lower LUMO) Drying->Complexation Complexation->Addition Monitoring TLC / NMR Check (Disappearance of Enone) Addition->Monitoring Quench Cold Quench (THF/H2O or NaHCO3) Monitoring->Quench Complete Chromatography Flash Column (Hexane/EtOAc) Quench->Chromatography

Figure 2: Operational workflow emphasizing the "freshness" of the diene and temperature control.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Dimerized CyclopentadieneRe-crack DCPD immediately before use. Do not store >4h.
Polymerization Excess Lewis Acid or High TempReduce catalyst loading to 0.1 eq. Maintain T < -20°C.
Poor Endo/Exo Ratio Reaction too hotKeep reaction at -78°C longer. Warm only to drive completion.
Product Decomposition Acidic residue on columnUse 1% Triethylamine in the eluent to neutralize silica acidity.

References

  • Corey, E. J., et al. (1969). "Total Synthesis of Prostaglandins." Journal of the American Chemical Society. (Foundational protocol for functionalized methanoindenones).

  • Organic Syntheses. "Cyclopentadiene." Org.[3][4][5][6] Synth. 1962, 42, 50. (Standard protocol for cracking DCPD).

  • Organic Syntheses. "Diels-Alder Reaction of 1,3-Butadiene: cis-4-Cyclohexene-1,2-dicarboxylic Anhydride." (General DA protocols adaptable to CP).

  • Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons.
  • Nicolaou, K. C., et al. (2002). "The Diels-Alder Reaction in Total Synthesis." Angewandte Chemie International Edition.

Sources

Method

Application Note: Catalytic Hydrogenation of Dimethyl-4,7-methanoindenone Precursors

Executive Summary This application note details the catalytic hydrogenation protocols for dimethyl-4,7-methanoindenone and its related precursors. These bridged bicyclic systems are critical intermediates in two distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the catalytic hydrogenation protocols for dimethyl-4,7-methanoindenone and its related precursors. These bridged bicyclic systems are critical intermediates in two distinct high-value sectors:

  • High-Energy-Density Fuels (HEDF): As precursors to dimethyl-tetrahydrodicyclopentadiene (a variant of JP-10/RJ-5), utilized in missile propulsion due to high volumetric heat of combustion.[1]

  • Pharmaceutical Scaffolds: As rigid, chiral backbones for drug development, where stereoselective reduction of the enone system is paramount.

This guide provides validated protocols for both Exhaustive Hydrogenation (Fuel Synthesis) and Chemo/Stereoselective Hydrogenation (Pharma Intermediates).

Mechanistic Overview & Reaction Pathways[2]

The hydrogenation of dimethyl-4,7-methanoindenone involves competing sites of reactivity: the strained norbornene-like alkene, the conjugated enone alkene, and the carbonyl group. Catalyst selection dictates the reaction trajectory.

Reaction Pathway Diagram

HydrogenationPathways Start Dimethyl-4,7- methanoindenone (Precursor) Inter1 Saturated Ketone (C=C Reduced) Start->Inter1 Pd/C, 25°C (Chemo-selective) Prod_Pharma Chiral Indenol (Pharma Scaffold) Start->Prod_Pharma Ru-BINAP (Stereo-selective) Prod_Fuel Dimethyl-tetrahydro- methanoindene (HED Fuel) Start->Prod_Fuel Raney Ni, High P/T (Direct Route) Inter1->Prod_Fuel Ni/Al2O3, 180°C (Exhaustive)

Figure 1: Divergent hydrogenation pathways determined by catalyst and conditions. Path A (Green) leads to high-density fuels.[2] Path B (Blue) leads to chiral pharmaceutical intermediates.

Critical Process Parameters (CPP)

Success relies on controlling three variables: Catalyst Activity , H₂ Pressure , and Solvent Polarity .

ParameterExhaustive Hydrogenation (Fuel)Selective Hydrogenation (Pharma)
Primary Catalyst Ni-based (Raney Ni, Ni/Al₂O₃) or PtO₂ Ru/Ir-Complexes (e.g., Ru-BINAP, Ir-SpiroPAP)
Pressure (H₂) High (50–100 bar)Low to Medium (5–20 bar)
Temperature High (150–220°C)Mild (25–60°C)
Solvent Non-polar (Cyclohexane, Dodecane)Polar/Protic (MeOH, IPA, THF)
Key Risk Exotherm runaway; C-C bond cleavageRacemization; Catalyst poisoning

Protocol A: Exhaustive Hydrogenation (Fuel Synthesis)

Objective: Complete saturation of all C=C and C=O bonds to maximize hydrogen content and energy density (approx. 42–44 MJ/L).

Materials
  • Precursor: Dimethyl-4,7-methanoindenone (or dimethyl-DCPD derivative).

  • Catalyst: 65 wt% Ni on Silica/Alumina or Raney Nickel (activated).

  • Solvent: Cyclohexane (anhydrous).

Step-by-Step Methodology
  • Reactor Loading:

    • Load a 500 mL Hastelloy high-pressure reactor with 50 g of precursor.

    • Add solvent (150 mL Cyclohexane) to achieve a 25 wt% concentration.

    • Add Catalyst (5 wt% relative to substrate). Warning: Raney Ni is pyrophoric; handle under Argon.

  • Purge Cycle:

    • Seal reactor.[3][4] Pressurize with N₂ to 10 bar, stir for 1 min, vent to 1 bar. Repeat 3x to remove O₂.

    • Pressurize with H₂ to 10 bar, vent. Repeat 2x.

  • Reaction Stage 1 (Olefin Saturation):

    • Pressurize H₂ to 30 bar .

    • Heat to 80°C with stirring (1000 rpm).

    • Observation: Significant exotherm expected. Maintain Temp < 100°C using internal cooling coils.

    • Hold for 2 hours until H₂ uptake slows.

  • Reaction Stage 2 (Ketone Reduction & Ring Saturation):

    • Increase Temp to 180°C .

    • Increase H₂ Pressure to 80 bar .

    • Hold for 6–8 hours.

    • Endpoint: Pressure remains constant for >30 mins.

  • Work-up:

    • Cool to 25°C. Vent H₂ safely.

    • Filter catalyst using a sintered glass funnel (under N₂ blanket).

    • Remove solvent via rotary evaporation.

Validation (GC-FID)
  • Target: >99% conversion to dimethyl-tetrahydro-methanoindene.

  • Impurity Limit: <0.5% partially unsaturated ketone (lowers thermal stability).

Protocol B: Stereoselective Hydrogenation (Pharma)

Objective: Enantioselective reduction of the ketone to a chiral alcohol while preserving or controlling the alkene geometry.

Materials
  • Catalyst: RuCl₂₂ or Ir-SpiroPAP complex.

  • Base: t-BuOK (Potassium tert-butoxide) - Critical for activation.

  • Solvent: Isopropanol (IPA).

Step-by-Step Methodology
  • Glovebox Preparation:

    • In an N₂-filled glovebox, dissolve substrate (1.0 eq) and catalyst (0.01 eq, 1 mol%) in degassed IPA.

    • Add t-BuOK (0.05 eq). The solution often turns orange/red, indicating active hydride species formation.

  • Hydrogenation:

    • Transfer solution to a stainless steel autoclave via cannula (exclude air).

    • Pressurize H₂ to 10 bar .

    • Stir at 30°C for 12–24 hours.

  • Work-up:

    • Vent H₂. Concentrate mixture in vacuo.

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc).

Validation (Chiral HPLC)
  • Column: Chiralcel OD-H or AD-H.

  • Metric: Enantiomeric Excess (ee) >95% and Diastereomeric Ratio (dr) >20:1.

Experimental Workflow Diagram

Workflow Load 1. Reactor Loading (Inert Atmosphere) Purge 2. O2 Removal (N2/H2 Cycles) Load->Purge Decision Target Product? Purge->Decision FuelPath Path A: Fuel Ni Cat, 180°C, 80 bar Decision->FuelPath High Energy PharmaPath Path B: Pharma Ru Cat, 30°C, 10 bar Decision->PharmaPath Chiral Scaffold Monitor Monitor H2 Uptake (Mass Flow Controller) FuelPath->Monitor PharmaPath->Monitor Filter Filtration (Remove Catalyst) Monitor->Filter Uptake Plateau Analysis QC Analysis (GC-MS / NMR) Filter->Analysis

Figure 2: Operational workflow for batch hydrogenation processes.

Troubleshooting & Safety

Common Failure Modes
  • Incomplete Reduction (Fuel Path): Usually caused by H₂ starvation (mass transfer limitation). Solution: Increase stirring speed (>1200 rpm) or H₂ pressure.

  • Low Enantioselectivity (Pharma Path): Often due to trace O₂ or moisture deactivating the Ru/Ir catalyst. Solution: Ensure strict anaerobic conditions; use fresh anhydrous solvents.

  • Catalyst Leaching: Metal residues in final product. Solution: Use metal scavengers (e.g., SiliaMetS®) post-filtration.

Safety Directives
  • Exothermicity: The hydrogenation of the strained norbornene ring releases ~30–40 kcal/mol. Uncontrolled addition of H₂ can cause thermal runaway. Always ramp temperature after the initial induction period.

  • High Pressure: Ensure reactor burst discs are rated 20% above max operating pressure (e.g., 120 bar for 100 bar protocol).

References

  • Harvey, B. G., et al. (2011).[1][5] "Solvent-Free Conversion of Linalool to Methylcyclopentadiene Dimers: A Route To Renewable High-Density Fuels."[1][5] ChemSusChem.[1]

  • Noyori, R., & Ohkuma, T. (2001). "Asymmetric Hydrogenation of Ketones: Tactics to Achieve High Reactivity, Enantioselectivity, and Wide Scope." Angewandte Chemie International Edition.

  • Zhang, X., et al. (2018). "Review on synthesis and properties of high-energy-density liquid fuels: Hydrocarbons, nanofluids and energetic ionic liquids." Chemical Engineering Science.

  • Meylemans, H. A., et al. (2012). "Synthesis of High-Density Renewable Fuels from Methyl-Cyclopentadiene." Fuel.

  • Zhou, Q-L. (2016). "Transition-Metal-Catalyzed Asymmetric Hydrogenation." Accounts of Chemical Research.

Sources

Application

Octahydrodimethyl-4,7-methano-1H-indenone as a fragrance intermediate

Abstract This application note details the synthesis, purification, and olfactory evaluation of Octahydrodimethyl-4,7-methano-1H-indenone , a critical bicyclic ketone scaffold used in the creation of substantive woody, a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis, purification, and olfactory evaluation of Octahydrodimethyl-4,7-methano-1H-indenone , a critical bicyclic ketone scaffold used in the creation of substantive woody, amber, and floral-musk fragrance ingredients. Unlike simple terpenes, this bridged system (often referred to in the industry as a derivative of the TCD or "tricyclodecane" family) offers exceptional fixative properties and chemical stability. This guide provides a self-validating protocol for the Diels-Alder construction of the skeleton, followed by chemoselective hydrogenation , and outlines the critical quality control parameters required for high-impact perfumery.

Introduction & Chemical Significance

The "4,7-methano-1H-indene" skeleton is the structural backbone for a class of high-value odorants known for their diffusive power and volume. The octahydrodimethyl derivative represents a fully saturated, methylated ketone that serves two primary functions:

  • Direct Fragrance Ingredient: Possessing a dry, camphoraceous, woody profile with fruit nuances.

  • Advanced Intermediate: A precursor for Grignard reactions or reductions to yield high-value alcohols (e.g., sandalwood-type odorants) and acetates.

The synthesis relies on the Diels-Alder (DA) reaction, a powerful tool for generating stereochemical complexity.[1] Control over the endo/exo isomer ratio during the DA step is the primary determinant of the final olfactory profile.

Experimental Protocol: Synthesis Workflow

Phase 1: Pre-Synthesis Preparation (DCPD Cracking)

Rationale: Commercial Dicyclopentadiene (DCPD) is a dimer that must be thermally "cracked" (retro-Diels-Alder) to yield reactive monomeric Cyclopentadiene (CPD) immediately before use. CPD dimerizes rapidly at room temperature.

Equipment:

  • Short-path distillation apparatus.

  • Receiving flask cooled to -78°C (Dry ice/Acetone).

Procedure:

  • Heat commercial DCPD to 170°C .

  • Collect the distillate (CPD, b.p. 41°C) directly into the cold trap.

  • Critical Check: Use immediately. If storage is required, store at -80°C for no more than 4 hours.

Phase 2: The Diels-Alder Cycloaddition

Objective: Construct the unsaturated dimethyl-tetrahydro-indenone skeleton. Reagents: Cyclopentadiene (Fresh), Dimethyl-enone (e.g., 3-methyl-3-buten-2-one or Mesityl Oxide depending on desired methylation pattern).

Protocol:

  • Setup: 3-Neck RBF equipped with reflux condenser, addition funnel, and internal temperature probe. Nitrogen atmosphere.

  • Charge: Add the dienophile (Enone, 1.0 eq) and Lewis Acid catalyst (AlCl₃ or Et₂AlCl, 0.05 eq) in Toluene.

    • Note: Lewis Acids increase endo selectivity, often preferred for woody notes.

  • Addition: Dropwise addition of CPD (1.2 eq) at 0°C to 5°C . The reaction is highly exothermic.

    • Safety: Do not allow temperature to spike >10°C to prevent polymerization.

  • Workup: Quench with ice water. Wash organic layer with NaHCO₃ (sat). Dry over MgSO₄.

  • Validation: GC-MS must show >95% conversion to the tetrahydro-adduct before proceeding.

Phase 3: Chemoselective Hydrogenation

Objective: Saturate the alkene (C=C) without reducing the ketone (C=O) to alcohol.

Protocol:

  • Reactor: High-pressure stainless steel autoclave (Parr).

  • Catalyst: 5% Pd/C (Palladium on Carbon). Avoid Raney Nickel if high ketone retention is required, as it may reduce the carbonyl.

  • Conditions:

    • Solvent: Ethanol or Isopropanol.[2]

    • H₂ Pressure: 20 bar (300 psi).

    • Temperature: 50°C.

  • Monitoring: Monitor H₂ uptake. Reaction stops when theoretical uptake is reached.

  • Filtration: Filter through Celite to remove catalyst (Pyrophoric hazard: keep wet).

Visualization: Synthesis & Logic Flow

The following diagram illustrates the critical decision pathways and chemical transformations.

SynthesisWorkflow Start Start: Raw Materials Cracking DCPD Cracking (Retro-DA @ 170°C) Start->Cracking Dienophile Dienophile: Dimethyl Enone Start->Dienophile CPD Monomer: Cyclopentadiene (Unstable < -20°C) Cracking->CPD Distill immediately DAReaction Diels-Alder Cycloaddition (Lewis Acid / 0°C) CPD->DAReaction Dienophile->DAReaction Check1 QC: GC-MS Analysis (Tetrahydro Intermediate) DAReaction->Check1 Check1->DAReaction Incomplete Hydrogenation Hydrogenation (Pd/C, 20 bar H2) Check1->Hydrogenation Purity > 95% Check2 QC: NMR/IR (Confirm C=C Saturation) Hydrogenation->Check2 Check2->Hydrogenation Alkene detected Distillation Fractional Distillation (Isomer Enrichment) Check2->Distillation C=O Intact Final Product: Octahydrodimethyl-indenone Distillation->Final

Caption: Figure 1. Step-by-step synthesis workflow from raw dicyclopentadiene to the purified octahydro fragrance intermediate.

Quality Control & Characterization

To ensure the material meets "Fragrance Grade" standards, the following analytical parameters must be verified.

Table 1: Analytical Specifications
ParameterSpecificationMethodRationale
Purity > 98.0% (Sum of isomers)GC-FID (Polar Column)Impurities cause off-odors (e.g., burnt/rubber notes).
Isomer Ratio Defined Endo/Exo ratioGC-MSEndo isomers typically possess stronger woody/camphoraceous notes.
Color Colorless to Pale YellowVisual (APHA)Oxidation leads to yellowing; affects final perfume color.
Peroxide Value < 10 meq/kgIodometric TitrationEthers/Bridged systems can form peroxides; safety & stability risk.
Residual Solvent < 100 ppmHeadspace GCToluene/Ethanol removal is critical for safety.
Olfactory Evaluation Protocol
  • Dilution: Prepare a 10% dilution in Dipropylene Glycol (DPG).

  • Blotter Test: Dip a smelling strip; evaluate at T=0, T=1hr, and T=24hr.

  • Profile Check:

    • Pass: Diffusive, dry woody, amber, slightly camphoraceous.

    • Fail: Burnt plastic (polymerization), Sour/Vinegar (oxidation), Metallic.

Applications in Fragrance Accords

The octahydrodimethyl-4,7-methano-1H-indenone skeleton acts as a "booster" for other woody notes.

  • Woody/Amber Accord:

    • Iso E Super: 40%

    • Octahydro-indenone (Target): 10% (Adds lift and dryness)

    • Cedrol: 5%

    • Vertofix: 45%

  • Mechanism: The rigid bicyclic structure provides steric bulk, slowing the evaporation of lighter notes (fixation) while its own vapor pressure allows it to perform as a heart-base note.

Safety & Handling (SDS Summary)

  • Hazards:

    • H315: Causes skin irritation.[3][4]

    • H317: May cause an allergic skin reaction (Sensitization).

    • H411: Toxic to aquatic life with long-lasting effects.[5]

  • Storage: Store under Nitrogen or Argon to prevent autoxidation. Use phenolic antioxidants (e.g., BHT) if stored for >3 months.

  • PPE: Nitrile gloves, chemical splash goggles, and organic vapor respirator during synthesis.

References

  • Bedoukian Research. (n.d.). Fragrance Ingredients and Intermediates: 4,7-Methano-1H-inden-5-ol derivatives.[2][6][7][8] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17795, Octahydro-4,7-methano-1H-indene. Retrieved from [Link]

  • International Flavors & Fragrances (IFF). (2012). Patent US8309511B1: 3(or 2),4,5-trimethyl-octahydro-4,7-methano-inden-5-ol and its use in perfume compositions.
  • Givaudan. (2013). Patent US20130109761A1: Octahydro-1h-4,7-methano-indene-5-aldehydes and their use in perfume compositions.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Methanoindenone Reduction

Welcome to the technical support hub for troubleshooting stereoselectivity in the reduction of methanoindenone and related bicyclic ketone systems. This guide is designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for troubleshooting stereoselectivity in the reduction of methanoindenone and related bicyclic ketone systems. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving desired stereochemical outcomes. Here, we move beyond simple protocols to explore the mechanistic underpinnings of stereocontrol, offering field-tested solutions to common and complex issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding poor stereoselectivity in the reduction of methanoindenone, a core scaffold in many synthetic applications.

Q1: My sodium borohydride reduction of a methanoindenone derivative is giving a nearly 1:1 mixture of diastereomers. What is the most likely cause?

A1: This is a classic challenge. Standard sodium borohydride (NaBH₄) is a relatively small and highly reactive hydride donor.[1][2] For sterically hindered ketones like methanoindenones, the two faces of the carbonyl group may present very similar steric environments, leading to non-selective hydride attack. The resulting lack of facial selectivity produces a roughly equimolar mixture of the syn and anti alcohol diastereomers. To improve selectivity, you must employ a reduction system that can better discriminate between the two faces of the carbonyl.

Q2: I need to favor the formation of the thermodynamically more stable alcohol. Which reduction conditions should I consider?

A2: To obtain the thermodynamically favored product, you generally need conditions that allow for equilibration. Dissolving metal reductions, such as using lithium metal with a hydrated transition metal salt like FeCl₂·4H₂O or CuCl₂·2H₂O in THF, are highly effective for producing the most stable alcohol isomer.[3] These conditions often provide superior stereoselectivity for the equatorial alcohol in cyclic systems compared to kinetic reductions.[3]

Q3: My starting material is an α,β-unsaturated methanoindenone. How can I selectively reduce the ketone without affecting the double bond (1,2-reduction)?

A3: Standard NaBH₄ reduction of enones can often lead to a mixture of 1,2- and 1,4-addition products, where the double bond is also reduced.[2][4] The premier method for achieving selective 1,2-reduction is the Luche Reduction .[5][6] This procedure uses NaBH₄ in combination with a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in a protic solvent like methanol.[7][8][9] The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and directing the hydride attack specifically to the carbonyl carbon.[5]

Q4: How does temperature impact the stereoselectivity of my reduction?

A4: The effect of temperature is highly dependent on the specific reaction and catalyst system.[10] For many kinetically controlled reductions, lowering the temperature (e.g., to -78 °C) reduces the system's thermal energy, which can amplify the small energy differences between the transition states leading to the different diastereomers, often resulting in higher selectivity.[2] However, this is not a universal rule. For some catalytic systems, like certain CBS reductions, optimal enantioselectivity is achieved at ambient temperatures (20-30 °C), as lower temperatures might slow the catalytic cycle or favor catalyst dimerization.[11][12] It is crucial to empirically determine the optimal temperature for your specific substrate and reagent combination.

Section 2: In-Depth Troubleshooting Guides

When standard answers aren't enough, a deeper dive into the reaction mechanics is necessary. This section provides structured troubleshooting workflows for persistent selectivity issues.

Guide 1: Improving Diastereoselectivity in Prochiral Ketone Reduction

Problem: You are observing poor diastereomeric ratio (dr) in the reduction of a substituted methanoindenone using a standard hydride reagent like NaBH₄ or LiAlH₄.

Root Cause Analysis:

The stereochemical outcome of a hydride reduction is dictated by the trajectory of the incoming hydride nucleophile as it approaches the carbonyl carbon. This trajectory is primarily influenced by steric hindrance. In complex bicyclic systems, predicting the least hindered path can be difficult. The Felkin-Anh and Cieplak models provide frameworks for predicting this, but rigid cage-like structures can present unique challenges not easily captured by these models.

Troubleshooting Workflow Diagram:

G cluster_0 Initial State: Poor Diastereoselectivity cluster_1 Strategy 1: Modifying the Hydride Reagent cluster_2 Strategy 2: Asymmetric Catalysis cluster_3 Evaluation start Poor d.r. with NaBH4/LiAlH4 steric Increase Steric Bulk (e.g., L-Selectride®) start->steric Is steric hindrance the primary factor? chelation Introduce Chelation Control (e.g., Zn(BH4)2) start->chelation Is a directing group (e.g., -OH, -OR) nearby? cbs CBS Reduction (Corey-Bakshi-Shibata) start->cbs Is high enantioselectivity also required? analyze Analyze d.r. by NMR/GC/HPLC steric->analyze chelation->analyze cbs->analyze optimize Optimize T°, Solvent, Time analyze->optimize Selectivity improved, but not optimal success Desired Diastereomer Achieved analyze->success d.r. > 95:5 optimize->analyze

Caption: Troubleshooting workflow for poor diastereoselectivity.

Solutions & Protocols:

1. Employ Sterically Demanding Hydride Reagents:

  • Rationale: By increasing the steric bulk of the hydride donor, you can amplify its sensitivity to the steric environment around the carbonyl. This forces the reagent to attack from the more accessible face with higher fidelity.

  • Recommended Reagent: L-Selectride® (Lithium tri-sec-butylborohydride).

  • Protocol:

    • Dissolve the methanoindenone substrate (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add L-Selectride® (1.1-1.5 equiv, 1.0 M solution in THF) dropwise over 15 minutes.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water, followed by aqueous NaOH (1 M) and H₂O₂ (30% solution).

    • Warm to room temperature, extract with an organic solvent (e.g., ethyl acetate), dry, and purify.

2. Implement Asymmetric Catalytic Reduction (CBS Reduction):

  • Rationale: The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst that coordinates with both the borane reducing agent and the ketone substrate.[13][14][15] This creates a rigid, organized transition state that forces the hydride to be delivered to one specific face of the ketone, providing high levels of both diastereoselectivity and enantioselectivity.[16]

  • Protocol:

    • To a flame-dried flask under an inert atmosphere, add the CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 0.05-0.1 equiv).

    • Add anhydrous THF and cool the solution to the desired temperature (often room temperature, but optimization between -40 °C and 25 °C may be required).[11][12]

    • Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) or BH₃·THF (1.0-1.2 equiv) and stir for 10-15 minutes.

    • Add a solution of the methanoindenone substrate in anhydrous THF dropwise over 30 minutes.

    • Stir until the reaction is complete (monitor by TLC, typically 1-12 hours).

    • Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

    • Remove solvent under reduced pressure, and purify by column chromatography.

MethodKey FeatureTypical Selectivity (d.r.)Cost/Complexity
NaBH₄ Simplicity, Low Cost1:1 to 3:1Low
L-Selectride® High Steric Hindrance>10:1Moderate
CBS Reduction Catalytic, Asymmetric>20:1High
Guide 2: Suppressing Conjugate Addition in Enone Reduction

Problem: When reducing an α,β-unsaturated methanoindenone, you are obtaining significant amounts of the 1,4-conjugate addition product (saturated ketone or alcohol) instead of the desired allylic alcohol.

Root Cause Analysis:

According to Hard-Soft Acid-Base (HSAB) theory, the carbonyl carbon is a "hard" electrophilic center, while the β-carbon of the enone is a "soft" center. Hard nucleophiles preferentially attack the hard carbonyl carbon (1,2-addition), while soft nucleophiles favor the soft β-carbon (1,4-addition). Standard borohydride can act as both, leading to mixtures.[6]

Troubleshooting Workflow Diagram:

G cluster_0 Initial State: Competing 1,4-Addition cluster_1 Strategy: Harden the Hydride Reagent cluster_2 Evaluation & Optimization start Mixture of 1,2- and 1,4-reduction products with NaBH4 luche Luche Reduction (NaBH4 + CeCl3) start->luche luche_mech Ce3+ activates C=O and catalyzes formation of harder alkoxyborohydrides luche->luche_mech analyze Analyze 1,2 vs 1,4 ratio by 1H NMR/GC luche->analyze optimize Vary Solvent (MeOH vs EtOH) Vary [CeCl3] analyze->optimize 1,4-product still observed success >98% 1,2-Reduction Achieved analyze->success Ratio > 49:1 optimize->analyze

Caption: Troubleshooting workflow for suppressing 1,4-addition.

Solution & Protocol: The Luche Reduction
  • Rationale: The Luche reduction is the most effective and widely used method to favor 1,2-reduction. The Lewis acidic Ce³⁺ ion coordinates strongly to the hard oxygen atom of the carbonyl group. This activation increases the hardness and electrophilicity of the carbonyl carbon.[5] Simultaneously, in alcoholic solvents like methanol, the cerium salt catalyzes the exchange of hydrides on the borohydride with methoxy groups, forming sodium trimethoxyborohydride in situ.[6][9] This bulkier, harder hydride reagent has a much stronger preference for attacking the activated hard carbonyl center, effectively suppressing 1,4-addition.[6]

  • Protocol:

    • Dissolve the α,β-unsaturated methanoindenone (1.0 equiv) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.0-1.2 equiv) in methanol (0.1 M) in a flask.

    • Stir at room temperature until the salt is fully dissolved.

    • Cool the solution to the desired temperature (typically between 0 °C and -78 °C, with lower temperatures sometimes improving selectivity).

    • Add sodium borohydride (NaBH₄, 1.1 equiv) in one portion. Vigorous gas evolution (H₂) will occur.

    • Stir for 5-30 minutes, monitoring the reaction by TLC. Luche reductions are typically very fast.

    • Quench the reaction with water or dilute aqueous HCl.

    • Extract with an appropriate organic solvent, dry, and purify via column chromatography.

ConditionRole of CeCl₃Expected Outcome
NaBH₄ in THF AbsentMixture of 1,2- and 1,4-products
NaBH₄, CeCl₃ in MeOH Activates C=O, hardens hydride reagentSelective 1,2-reduction to allylic alcohol
References
  • Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. National Center for Biotechnology Information.[Link]

  • Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. Dalal Institute.[Link]

  • A Study of Solvents for Sodium Borohydride and the Effect of Solvent and the Metal Ion on Borohydride Reductions. Journal of the American Chemical Society.[Link]

  • Corey–Itsuno reduction. Wikipedia.[Link]

  • Sodium borohydride. Wikipedia.[Link]

  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry.[Link]

  • Solvents for Sodium Borohydride - why is methanol often included even with non-reactive polar aprotic solvents to dissolve... Sciencemadness.org.[Link]

  • Lanthanide replacement in organic synthesis. RSC Blogs.[Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal.[Link]

  • Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. Reaction Chemistry & Engineering (RSC Publishing).[Link]

  • The Luche Reduction. Thieme.[Link]

  • NaBH4. PowerPoint Presentation.[Link]

  • Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry.[Link]

  • Hydroxyl-directed 1,3 Reductions of Ketones. YouTube.[Link]

  • CBS Reduction, Enantioselective Catalysis. YouTube.[Link]

  • Mechanism of Luche Reduction. Scribd.[Link]

  • II Reduction Reactions. University of Birmingham.[Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI.[Link]

  • Effects of Temperature on Stereochemistry of Enzymatic Reactions. ResearchGate.[Link]

  • Enantioselective Carbonyl Reductions. Chemistry LibreTexts.[Link]

  • Luche reduction. Wikipedia.[Link]

  • Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).[Link]

  • Luche Reduction. Organic Chemistry Portal.[Link]

  • The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Organic Chemistry Portal.[Link]

Sources

Optimization

Controlling methylation regioselectivity in tricyclic ketones

<Technical Support Center: Regioselective α-Methylation of Tricyclic Ketones > Welcome to the technical support center for controlling methylation regioselectivity in tricyclic ketones. This resource is designed for rese...

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Regioselective α-Methylation of Tricyclic Ketones >

Welcome to the technical support center for controlling methylation regioselectivity in tricyclic ketones. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively introducing a methyl group at a specific α-carbon in these sterically demanding and conformationally rigid systems. Tricyclic ketones are pivotal scaffolds in medicinal chemistry and natural product synthesis, and precise control over their functionalization is paramount.

This guide moves beyond standard protocols to provide in-depth troubleshooting and mechanistic insights. We will explore the critical interplay of kinetic versus thermodynamic control, the decisive role of bases and solvents, and the often-underestimated impact of steric and electronic factors inherent to the tricyclic framework. Our goal is to equip you with the knowledge to not only solve common experimental issues but also to rationally design your synthetic strategies for optimal regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of methylated products at different α-positions?

A1: The formation of a mixture of regioisomers is the most common challenge in the α-methylation of unsymmetrical tricyclic ketones. This issue stems from the potential to form two different enolates: the kinetic enolate and the thermodynamic enolate.[1][2][3][4]

  • Kinetic Enolate: This enolate is formed faster due to the deprotonation of the less sterically hindered α-hydrogen.[1][3][4]

  • Thermodynamic Enolate: This enolate is more stable, typically because it results in a more substituted double bond in the enolate structure.[1][3][4]

The ratio of your methylated products directly reflects the ratio of these enolates formed in the reaction. To control the regioselectivity, you must control which enolate is preferentially generated and trapped by the methylating agent.

Q2: How can I selectively form the kinetic enolate?

A2: To favor the formation of the kinetic enolate, you need to use conditions that are irreversible and where the rate of deprotonation is the dominant factor.[1][3] The key parameters are:

  • Strong, Bulky, Non-Nucleophilic Base: Lithium diisopropylamide (LDA) is the most common choice.[4][5] Its steric bulk makes it more likely to abstract the more accessible, less hindered proton.[4][5] Other options include LiHMDS or KHMDS.

  • Aprotic Solvent: Tetrahydrofuran (THF) or diethyl ether are standard choices.[6][7][8] These solvents are non-acidic and weakly coordinating.[6][7]

  • Low Temperature: Reactions are typically run at -78 °C.[2] This low temperature prevents the system from reaching equilibrium, thus trapping the kinetically favored product.[3][9]

  • Order of Addition: Adding the ketone solution slowly to the LDA solution ensures that the base is always in excess, minimizing the presence of unreacted ketone that could participate in proton exchange and lead to equilibration.[10]

Q3: What conditions favor the formation of the thermodynamic enolate?

A3: To obtain the more stable thermodynamic enolate, you need conditions that allow the system to reach equilibrium.[3][4] This means the initially formed kinetic enolate must be able to revert to the ketone and then re-deprotonate to form the more stable thermodynamic enolate.[3] The conditions are generally the opposite of those for kinetic control:

  • Weaker, Less Hindered Base: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium ethoxide (NaOEt) can be used.[2][11] These bases establish an equilibrium between the ketone and the enolates.[4]

  • Protic or Coordinating Solvents: A protic solvent like the corresponding alcohol (e.g., t-butanol for KOtBu) can facilitate the proton exchange needed for equilibration.[1][8]

  • Higher Temperature: Room temperature or gentle heating allows the reaction to overcome the higher activation energy required for deprotonation at the more substituted position and ensures the system reaches thermodynamic equilibrium.[1][9]

Troubleshooting Guide

Problem 1: Low yield of the desired methylated product, with significant recovery of starting material.

Possible Cause & Solution

  • Insufficient Base or Inactive Base: The base may have degraded due to moisture or improper storage. Use freshly prepared or titrated LDA. Ensure you are using at least one full equivalent of the base.

  • Base is Too Weak: For complete deprotonation to the kinetic enolate, a strong base like LDA (pKa of the conjugate acid is ~36) is necessary to irreversibly deprotonate the ketone (α-proton pKa is ~20).[5][12] Using a weaker base like an alkoxide (pKa of conjugate acid is ~16-18) will result in an equilibrium with a low concentration of the enolate.[5][12]

  • Reaction Temperature is Too Low for the Chosen Base: While -78 °C is standard for LDA, some bases like NaH can be very slow to react at these temperatures.[5] Ensure the temperature is appropriate for the chosen base.

Problem 2: The wrong regioisomer is the major product, even under kinetic conditions.

Possible Cause & Solution

  • Equilibration is Occurring: Your "kinetic" conditions may not be stringent enough.

    • Temperature Creep: Ensure the reaction temperature does not rise above -70 °C during the addition of the ketone or the methylating agent.

    • Slow Trapping: If the methylating agent is added too slowly or is not reactive enough, the kinetic enolate may have time to equilibrate. Add the methylating agent neat and quickly once enolate formation is complete.

    • Proton Source: Ensure all glassware is rigorously dried and solvents are anhydrous. Trace amounts of water can facilitate equilibration.[6]

  • Unexpected Steric/Electronic Effects: In complex tricyclic systems, what appears to be the less hindered position might not be. Torsional strain or other conformational factors can play a more significant role than simple steric hindrance in determining the acidity of the α-protons.[13] A detailed conformational analysis of your specific tricyclic ketone may be necessary.

Problem 3: Significant amounts of O-methylated (enol ether) product are formed.

Possible Cause & Solution

  • Hard vs. Soft Electrophiles: Enolates are ambident nucleophiles, with reactivity at both the α-carbon and the oxygen.[2] Methyl iodide (a soft electrophile) typically favors C-alkylation. However, using "harder" methylating agents like dimethyl sulfate can increase the amount of O-alkylation. Stick with methyl iodide or methyl triflate for C-alkylation.

  • Solvent Effects: Strongly coordinating, polar aprotic solvents like DMSO or HMPA can solvate the metal cation, leading to a more "naked" and reactive oxygen atom, which favors O-alkylation.[7] Using a less coordinating solvent like THF favors the aggregated form of the enolate, where the oxygen is more sterically shielded, promoting C-alkylation.[7]

Experimental Protocols & Data

Protocol 1: General Procedure for Kinetically Controlled α-Methylation
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.

  • Base Preparation: In the reaction flask, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C (acetone/dry ice bath).

  • LDA Formation: Slowly add n-butyllithium (1.05 eq.) dropwise to the stirred solution. Maintain the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Enolate Formation: Dissolve the tricyclic ketone (1.0 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C over 20 minutes. Stir for 1-2 hours at this temperature to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (1.5 eq.) neat via syringe in one portion.

  • Quenching: Stir the reaction at -78 °C for 2-4 hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Table 1: Influence of Reaction Parameters on Regioselectivity
ParameterCondition for Kinetic ControlCondition for Thermodynamic ControlExpected Outcome
Base LDA, LiHMDS (strong, bulky)[4][5]NaH, KOtBu (weaker, smaller)[11]Kinetic: Less substituted product. Thermodynamic: More substituted product.
Solvent THF, Et₂O (aprotic, non-coordinating)[6][7]ROH (protic), DMF (polar aprotic)Kinetic: Favors C-alkylation. Thermodynamic: Allows equilibration.
Temperature -78 °C[2]25 °C to reflux[1][9]Kinetic: Prevents equilibration. Thermodynamic: Ensures equilibrium is reached.
Reaction Time Short (enolate formation & trapping)LongKinetic: Traps the fast-forming product. Thermodynamic: Allows for conversion to the most stable product.

Mechanistic Diagrams

G

G

References

  • Neuman, R. C. (n.d.). Reactions of Enolate Ions and Enols. Chapter 18. Available at: [Link]

  • CHEM 330 Lecture Notes. (n.d.). Topics Discussed on Oct 2. Available at: [Link]

  • JoVE. (2023, April 30). Regioselective Formation of Enolates. Available at: [Link]

  • Chem Help ASAP. (2019, November 4). common bases for deprotonating ketones to make enolates. YouTube. Available at: [Link]

  • Fiveable. (2025, August 15). Alkylation of enolates | Organic Chemistry II Class Notes. Available at: [Link]

  • Fiveable. (2025, August 15). Kinetic vs. Thermodynamic Control Definition - Organic Chemistry Key Term. Available at: [Link]

  • Harned, A. M. (2010). α-Alkylation of a norbornene-derived tricyclic ketone: are steric factors really in control?. Chemical Communications, 46(34), 6261-6263. Available at: [Link]

  • Lega, D., et al. (2021). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. Organic Chemistry Frontiers, 8(15), 4059-4067. Available at: [Link]

  • University of Rochester. (n.d.). Carbon Bond Formation 1. Alkylation of enolates, enamines and hydrazones. Available at: [Link]

  • Chemistry Stack Exchange. (2020, May 3). How to achieve regioselective (base-catalyzed) enolization of a carbonyl group in a diketone?. Available at: [Link]

  • JoVE. (2023, April 30). Factors Affecting α-Alkylation of Ketones: Choice of Base. Available at: [Link]

  • University of Bath. (n.d.). III Enolate Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Available at: [Link]

  • Ashenhurst, J. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Available at: [Link]

  • Tzou, D. L., & Kuo, C. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education, 65(10), 885. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of Complex Bicyclic Ketones: ¹H NMR Analysis of an Octahydrodimethyl-4,7-methano-1H-indenone Isomer

This guide provides an in-depth analysis of the ¹H NMR spectrum of a representative isomer of octahydrodimethyl-4,7-methano-1H-indenone. It moves beyond a simple spectral interpretation to compare the diagnostic power of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of a representative isomer of octahydrodimethyl-4,7-methano-1H-indenone. It moves beyond a simple spectral interpretation to compare the diagnostic power of ¹H NMR with complementary analytical techniques, offering researchers a comprehensive strategy for the unambiguous structural characterization of complex polycyclic molecules.

The Analytical Challenge: Decoding Stereochemically Rich Saturated Systems

Polycyclic saturated scaffolds, such as the octahydro-4,7-methano-1H-indene core, are prevalent in natural products, pharmaceuticals, and fragrance compounds.[1][2] Their rigid, three-dimensional structures create a complex and often crowded proton environment. The inherent lack of aromatic or olefinic protons, which typically provide clear, well-dispersed signals, means the aliphatic region of the ¹H NMR spectrum (typically 0.5-3.0 ppm) is dense with overlapping multiplets. Distinguishing between diastereotopic protons and assigning specific stereochemistry presents a significant analytical hurdle that often cannot be overcome by 1D ¹H NMR alone.

For this guide, we will focus on a plausible isomer, herein designated as Compound 1 , to illustrate a robust analytical workflow. The choice of this specific isomer is based on common synthetic precursors and substitution patterns observed in related structures.[3]

Figure 1. Structure of the model compound, an isomer of octahydrodimethyl-4,7-methano-1H-indenone (Compound 1 ).

Primary Investigation: ¹H NMR Spectral Analysis

The ¹H NMR spectrum is the cornerstone of structural analysis for organic molecules.[4] For Compound 1 , it provides initial, critical insights into the number of unique proton environments, their integration, and their coupling relationships. However, due to the rigid bicyclic framework, we anticipate significant signal overlap and complex, non-first-order splitting patterns.

The choice of solvent is critical; deuterated chloroform (CDCl₃) is a standard choice for non-polar to moderately polar compounds of this type, offering good solubility and a clean spectral window.[1]

Predicted ¹H NMR Data for Compound 1

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the key protons in Compound 1 . These predictions are grounded in data from structurally analogous bicyclo[2.2.1]heptane and indanone derivatives.[1][5][6]

Proton(s)Predicted δ (ppm)MultiplicityCoupling (J Hz)Rationale
Bridgehead (2H)2.5 - 2.8m-Located at the fusion of the bicyclic system; typically deshielded.[1]
α-Keto CH (1H)2.3 - 2.6m-Deshielded by the adjacent carbonyl group.[7]
Bridge CH₂ (2H)1.8 - 2.1m-Protons of the 4,7-methano bridge; diastereotopic with complex splitting.
Ring CH₂ (various, 6H)1.2 - 1.9m-Multiple overlapping signals from the saturated five- and six-membered rings.
Methyl (CH₃) (3H)0.9 - 1.2s-Gem-dimethyl group, appearing as a sharp singlet.
Methyl (CH₃) (3H)0.8 - 1.1s-Second methyl of the gem-dimethyl group, may be slightly shifted due to stereochemistry.

Note: 'm' denotes a complex multiplet, where individual coupling constants are difficult to resolve from the 1D spectrum.

Expert Interpretation:

The most informative signals are expected to be the downfield-shifted bridgehead protons and the proton alpha to the carbonyl. However, their multiplicity will likely be complex ("m") due to coupling with multiple, non-equivalent neighboring protons. The two methyl groups, being geminal, are expected to appear as sharp singlets, providing a clear starting point for analysis. The vast majority of the signals, corresponding to the eight methylene protons of the core structure, will almost certainly overlap in a complex pattern between 1.2 and 2.1 ppm, making individual assignment from the 1D spectrum alone practically impossible. This region of signal overlap is the primary justification for employing more advanced analytical techniques.

A Comparative Framework: Augmenting ¹H NMR for Unambiguous Elucidation

While ¹H NMR provides a foundational overview, a robust and trustworthy structural confirmation requires a multi-technique approach.[8][9] Each technique offers a unique piece of the structural puzzle, and their combined data create a self-validating system.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_ms Molecular Verification H1_NMR ¹H NMR C13_NMR ¹³C NMR / DEPT COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H) H1_NMR->HSQC HMBC HMBC (Long-Range C-H) H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC MS Mass Spectrometry (Molecular Weight) COSY->MS HSQC->MS HMBC->MS Final Unambiguous Structure Elucidation MS->Final

Figure 2. A logical workflow for the structural elucidation of complex molecules.

Comparison of Key Analytical Techniques
TechniqueInformation Provided for Compound 1StrengthsLimitations
¹H NMR Number of proton environments, integration, basic coupling.[10]Fast, sensitive, provides core connectivity information.Severe signal overlap in aliphatic region; complex splitting patterns prevent full assignment.
¹³C NMR / DEPT Number of unique carbon environments, presence of C=O (~210-220 ppm), CH₃, CH₂, CH, and quaternary carbons.[11]Excellent signal dispersion; confirms carbon count and types.Low sensitivity (requires more sample or longer acquisition time); no connectivity information.
COSY Reveals which protons are spin-coupled (typically 2-3 bonds apart).[12][13]Directly maps out H-H connectivity, breaking down complex multiplets into spin systems.Does not provide information across quaternary carbons or heteroatoms; can still be crowded.
HSQC Correlates each proton signal to the carbon it is directly attached to (¹J C-H).[13][14]Unambiguously links proton signals to their corresponding carbon signals, leveraging the high dispersion of the ¹³C spectrum to resolve overlapping ¹H signals.Only shows direct one-bond correlations.
HMBC Correlates proton signals to carbons over multiple bonds (typically 2-4 bonds, ²J C-H, ³J C-H).[15][16]The most powerful tool for mapping the complete carbon skeleton by connecting spin systems across non-protonated (quaternary) carbons. Crucial for assigning the ketone and gem-dimethyl groups.Requires careful optimization of parameters; weaker correlations can be missed.
Mass Spectrometry Provides the molecular weight and fragmentation pattern.[17]Confirms the molecular formula (with High-Resolution MS); fragmentation can support structural assignments.Does not provide detailed connectivity or stereochemical information.

Authoritative Insight: For a molecule like Compound 1 , relying solely on ¹H NMR would lead to an incomplete and likely incorrect assignment. The combination of COSY, HSQC, and HMBC is essential.[9]

  • HSQC will resolve the congested 1.2-2.1 ppm proton region by spreading the signals along the ¹³C axis.

  • COSY will establish the proton-proton neighborhood within the five- and six-membered rings.

  • HMBC is the critical final step. It will provide the long-range correlations from the easily identifiable methyl protons to the quaternary carbon and adjacent carbons, definitively locking the entire carbon framework into place. For instance, a correlation from a methyl proton signal to the carbonyl carbon signal would confirm their relative positions.

Experimental Protocol: High-Fidelity ¹H NMR Acquisition

Trustworthy data begins with a meticulous experimental setup. The following protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for both 1D analysis and as the basis for 2D experiments.

Objective: To acquire a quantitative and high-resolution ¹H NMR spectrum of Compound 1 .

Materials:

  • Compound 1 (approx. 5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR Tube (high precision)

  • Pipettes and vial

Methodology:

  • Sample Preparation: a. Accurately weigh approximately 5-10 mg of the purified compound into a clean, dry vial. b. Add approximately 0.7 mL of CDCl₃ with TMS. c. Gently swirl the vial until the sample is completely dissolved. A brief sonication may be used if necessary.[18] d. Transfer the solution into the 5 mm NMR tube using a pipette.

  • Spectrometer Setup (400 MHz or higher recommended): a. Insert the sample into the spectrometer and ensure it is properly positioned within the coil. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical TMS peak is indicative of good shimming.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width (SW): ~16 ppm (centered around 6 ppm) to ensure all possible signals and the TMS reference are captured.

    • Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): 5 seconds. A longer delay is crucial for accurate integration, especially for quaternary-adjacent protons which may have longer relaxation times.

    • Number of Scans (NS): 8-16 scans, depending on concentration.

    • Receiver Gain (RG): Adjust automatically.

  • Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape. c. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. d. Integrate all resolved signals. e. Perform peak picking to identify the precise chemical shift of each multiplet.

Conclusion

The structural elucidation of complex, saturated polycyclic molecules like octahydrodimethyl-4,7-methano-1H-indenone is a task that highlights both the power and the limitations of 1D ¹H NMR spectroscopy. While it provides an essential starting point, its inability to resolve heavily overlapped aliphatic signals necessitates a more comprehensive analytical strategy.

This guide demonstrates that an integrated approach, leveraging the complementary strengths of ¹³C NMR, COSY, HSQC, and particularly HMBC, is not merely advantageous but essential for achieving an unambiguous and scientifically rigorous structural assignment. By combining these techniques, researchers can systematically deconstruct complex spectral data into a complete and validated molecular structure, a foundational requirement for advancing research in medicinal chemistry, materials science, and beyond.

References

  • Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration. The Journal of Organic Chemistry - ACS Publications. [Link]

  • 4,7-Methano-1H-indene, octahydro- | C10H16 | CID 17795 - PubChem. PubChem. [Link]

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  • US Patent for Octahydro-1H-4,7-methano-indene-5-aldehydes and their use in perfume compositions.
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  • US Patent Application for Octahydro-1h-4,7-methano-indene-5-aldehydes and their use in perfume compositions.
  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. ResearchGate. [Link]

  • Synthesis of indenes (Supporting Information). University of Trieste. [Link]

  • Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D) HMBC. ResearchGate. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

  • SUPPORTING MATERIALS. University of California, Santa Barbara. [Link]

  • ANALYSIS OF 1H NMR SPECTRA. University of Wisconsin-La Crosse. [Link]

  • Bicyclo(2.2.1)heptane | C7H12 | CID 9233 - PubChem. National Institutes of Health. [Link]

  • Solved calculate the measured H nmr shifts, integrations. Chegg.com. [Link]

  • bicyclo[2.2.1]heptane-2-carbohydrazide - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • 1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. ResearchGate. [Link]

  • Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

  • Customized Metabolomics Database for the Analysis of NMR 1H–1H TOCSY and 13C–1H HSQC-TOCSY Spectra of Complex Mixtures. National Institutes of Health. [Link]

  • 1 H NMR spectra of polyketone before (blue line) and after modification. ResearchGate. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • NMR Assignments for 2-Ethyl-Indanone. University of Utah. [Link]

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Comparative

Technical Validation Guide: FTIR Spectroscopy of Octahydrodimethyl-4,7-methano-1H-indenone

Content Type: Publish Comparison Guide Subject: CAS 94021-63-3 Validation & Quality Control Audience: Analytical Chemists, Process Engineers, and Fragrance/Pharmaceutical Researchers Executive Summary & Compound Profile...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: CAS 94021-63-3 Validation & Quality Control Audience: Analytical Chemists, Process Engineers, and Fragrance/Pharmaceutical Researchers

Executive Summary & Compound Profile

Octahydrodimethyl-4,7-methano-1H-indenone (CAS 94021-63-3) is a rigid, tricyclic ketone often utilized as a high-value intermediate in fragrance synthesis and as a pharmacophore scaffold in drug development due to its defined stereochemistry and lipophilicity.

Validating this compound requires distinguishing it from its precursors (methyl-dicyclopentadiene derivatives), its alcohol intermediates, and structural isomers. While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for isomeric resolution, Fourier Transform Infrared Spectroscopy (FTIR) offers an unrivaled speed-to-insight ratio for routine purity screening and functional group verification.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • CAS Number: 94021-63-3[1][2][]

  • Molecular Formula: C₁₂H₁₈O

  • Structure: Saturated tricyclic ketone (Dimethyl-tricyclo[5.2.1.0

    
    ]decan-8-one derivative).
    
  • Key Validation Challenge: Distinguishing the ketone product from the alcohol intermediate and ensuring complete saturation (absence of olefinic bonds).

Technical Deep Dive: FTIR Validation Criteria

The FTIR spectrum of Octahydrodimethyl-4,7-methano-1H-indenone is characterized by the vibration of the strained cyclopentanone ring fused within the norbornane-like cage.

Critical Quality Attributes (CQAs) by FTIR
Functional GroupFrequency Region (cm⁻¹)Signal CharacteristicsValidation Logic (Pass/Fail)
Carbonyl (C=O) 1735 – 1745 Strong, SharpPrimary ID. The ring strain in the 4,7-methano-indenone system shifts the C=O stretch to a higher frequency compared to unstrained ketones (~1715 cm⁻¹).[4]
Methyl C-H 2950 – 2970 Medium, SharpIdentity. Distinct asymmetric stretching of the two methyl groups. Differentiates from non-methylated analogs.
C-H (Skeletal) 2860 – 2880 MediumSymmetric stretching of the tricyclic cage (methine/methylene).
Hydroxyl (O-H) 3300 – 3500 BroadImpurity Flag. Presence indicates unreacted alcohol intermediate. Must be ABSENT.
Alkene (C=C) 1600 – 1680 Weak/MediumImpurity Flag. Presence indicates incomplete hydrogenation of the starting material. Must be ABSENT.
Fingerprint 1000 – 1300 ComplexUnique skeletal vibrations. Use for spectral overlay matching against a Reference Standard.

Expert Insight: The carbonyl shift is the most critical parameter. If the peak appears below 1730 cm⁻¹, suspect ring opening or contamination with acyclic isomers.

Comparative Analysis: FTIR vs. Alternatives

While FTIR is the method of choice for "Go/No-Go" decisions, it must be contextualized against other analytical techniques to understand its limitations.

Performance Matrix
FeatureFTIR (ATR) GC-MS H-NMR
Primary Utility Rapid ID & Functional Group ScreeningPurity Profiling & Isomer ResolutionStructural Elucidation (Endo/Exo)
Sample Prep None (Neat Liquid/Solid)Dilution requiredDissolution (CDCl₃)
Time to Result < 1 Minute30–60 Minutes15–30 Minutes
Isomer Specificity Low (Spectra overlap)High (Separates endo/exo)Very High (Coupling constants)
Destructive? NoNo (but sample consumed)No
Cost Per Run $


$
When to Use Which?
  • Use FTIR for incoming raw material inspection, real-time reaction monitoring (disappearance of OH band), and final product identity confirmation.

  • Use GC-MS for final certificate of analysis (CoA) quantification, identifying trace impurities <1%, and determining the exact ratio of stereoisomers.

  • Use NMR only during the initial method development phase to characterize the primary reference standard.

Experimental Protocol: FTIR Validation Workflow

Objective: Validate the identity and purity of a synthesis batch of Octahydrodimethyl-4,7-methano-1H-indenone.

Materials
  • Instrument: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

  • Reference Standard: Validated lot of CAS 94021-63-3 (>98% purity by GC).

  • Solvents: Isopropanol (for cleaning).

Step-by-Step Methodology
  • System Blanking:

    • Clean the ATR crystal with isopropanol.

    • Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Sample Application:

    • Place 1 drop (liquid) or ~10 mg (solid) of the sample directly onto the crystal center.

    • Apply pressure using the anvil to ensure intimate contact.

  • Data Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.

    • Scans: 32 (Screening) or 64 (High Quality).

    • Resolution: 4 cm⁻¹.

  • Data Processing:

    • Apply Baseline Correction (Rubberband method preferred).

    • Normalize the spectrum to the C=O peak (set max absorbance to 1.0).

  • Validation Logic:

    • Check 1: Is the C=O peak centered at 1740 ± 5 cm⁻¹?

    • Check 2: Is the region 3300–3500 cm⁻¹ flat (Abs < 0.02)?

    • Check 3: Calculate the Correlation Coefficient against the Reference Standard. (Pass limit: >0.98).

Decision Logic Visualization

The following diagram illustrates the logical flow for validating a batch using FTIR as the primary gatekeeper, with GC-MS as the secondary confirmation tool.

ValidationWorkflow Start Sample Batch CAS 94021-63-3 FTIR_Acq Acquire ATR-FTIR Spectrum Start->FTIR_Acq Check_CO Check C=O Peak (1735-1745 cm⁻¹) FTIR_Acq->Check_CO Check_OH Check OH Region (3300-3500 cm⁻¹) Check_CO->Check_OH Peak Present Fail_Identity FAIL: Identity Suspect (Wrong Structure) Check_CO->Fail_Identity Peak Absent/Shifted Check_CC Check C=C Region (1600-1680 cm⁻¹) Check_OH->Check_CC Region Flat Fail_Purity_OH FAIL: Unreacted Alcohol (Reprocess) Check_OH->Fail_Purity_OH Broad Peak Detectable Fail_Purity_CC FAIL: Unsaturation (Hydrogenation Incomplete) Check_CC->Fail_Purity_CC Peak Detectable Pass_FTIR PASS: FTIR Screen (Functional Groups OK) Check_CC->Pass_FTIR Region Flat GCMS Secondary Analysis: GC-MS Pass_FTIR->GCMS Final_Valid BATCH VALIDATED (Release) GCMS->Final_Valid Isomer Ratio OK

Caption: Logical workflow for validating Octahydrodimethyl-4,7-methano-1H-indenone, prioritizing FTIR for rapid functional group verification before costly GC-MS quantification.

References

  • National Institute of Standards and Technology (NIST). 4,7-Methano-1H-indene, octahydro- Mass Spectrum & Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Compound Summary: Octahydrodimethyl-4,7-methano-1H-indenone (CAS 94021-63-3).[2] National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Standard text for IR band assignment in strained cyclic ketones).

Sources

Validation

Comparative Analysis: Octahydrodimethyl-4,7-methano-1H-indenone (ODMI) vs. Cashmeran

This guide provides an in-depth technical comparison between Octahydrodimethyl-4,7-methano-1H-indenone (referred to herein as ODMI ) and Cashmeran (DPMI).[1] While both are lipophilic, polycyclic ketones used in fragranc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Octahydrodimethyl-4,7-methano-1H-indenone (referred to herein as ODMI ) and Cashmeran (DPMI).[1] While both are lipophilic, polycyclic ketones used in fragrance and potential pharmacological applications, they represent distinct chemical topologies: the bridged norbornyl system (ODMI) versus the fused indane system (Cashmeran).[1]

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Formulation Scientists[1]

Executive Summary

This guide contrasts two hydrophobic scaffolds used in olfactory science and drug discovery.

  • Cashmeran (DPMI): A fused 5-6 membered ring system (indane) characterized by a unique "seco-musk" profile.[1] It is a benchmark for lipophilic, receptor-interacting scaffolds with moderate metabolic susceptibility.[1]

  • ODMI: A bridged tricyclic system (methano-indene) derived from the dicyclopentadiene (DCPD) lineage.[1] It offers higher steric rigidity and "green/earthy" olfactory vectors, serving as a bulky hydrophobic pharmacophore (bioisostere) in medicinal chemistry.[1]

Chemical Identity & Structural Topology[1][2][3]

FeatureCashmeran (DPMI)ODMI (Octahydrodimethyl-4,7-methano-1H-indenone)
CAS Number 33704-61-994021-63-3 (Generic/Isomeric mix)
IUPAC Name 1,1,2,3,3-Pentamethyl-2,3,6,7-tetrahydroinden-4-oneDimethyl-octahydro-4,7-methano-1H-inden-5-one
Molecular Formula C₁₄H₂₂OC₁₂H₁₈O
Molecular Weight 206.32 g/mol 178.27 g/mol
Scaffold Topology Fused Ring (Indane): Planar, conjugated enone system.[1]Bridged Ring (Norbornyl-fused): 3D "cage-like" rigid structure.[1]
Chirality Racemic (commercial); distinct enantiomeric odors.[1]Multiple stereocenters (endo/exo isomers).[1]
LogP (Predicted) 4.2 – 4.53.1 – 3.5
Vapor Pressure ~0.009 mmHg (23°C)~0.02 - 0.05 mmHg (Est.)
Structural Visualization (Graphviz)

The following diagram illustrates the topological difference: the "flat" fused system of Cashmeran vs. the "bulky" bridged system of ODMI.[1]

Structures cluster_0 Cashmeran (Fused Indane) cluster_1 ODMI (Bridged Methano-Indene) C_Struct Indane Skeleton (Fused 5-6 Ring) + Pentamethyl Subst. C_Feat Conjugated Enone (Planar Geometry) C_Struct->C_Feat Electronic Resonance O_Struct Methano-Indene Skeleton (Bridged Norbornyl) + Dimethyl Subst. O_Feat Rigid 3D Cage (Non-Planar) O_Struct->O_Feat Steric Bulk

Caption: Topological comparison highlighting the planar conjugation of Cashmeran versus the rigid, steric bulk of the ODMI bridged system.

Performance Profile: Olfactory & Pharmacological

Olfactory Vectors[1]
  • Cashmeran: Unique "Kaleidoscopic" profile.[1] It bridges the gap between Polycyclic Musks (sweet, powdery) and Woody Ambers (dry, vibrant).[1]

    • Key Notes: Musk, Spiced Wood, Wet Concrete, Apple, Floral.[1]

    • Mechanism:[1][2] Acts on human ORs (e.g., OR5AN1) with high substantivity (48h+ on blotter).[1]

  • ODMI: Represents the "Green/Vegetal" woody family.[1]

    • Key Notes: Earthy, Rooty, Camphoraceous, Herbal, Pine-forest floor.[1]

    • Mechanism:[1][2] The bridged structure often correlates with "camphoraceous" or "patchouli-like" receptor triggers due to the bulky bicyclic shape filling hydrophobic pockets differently than planar rings.[1]

Pharmacological Relevance (Drug Development)

For medicinal chemists, these molecules are viewed as Hydrophobic Scaffolds :

  • Cashmeran (Indane): A privileged structure in CNS drugs.[1] The indane ring provides a flat, lipophilic anchor.[1]

    • Risk:[1] The conjugated enone is a potential Michael Acceptor , which can lead to covalent binding with proteins (skin sensitization or off-target toxicity).[1]

  • ODMI (Bridged): A bioisostere for Adamantane or Camphor .[1]

    • Advantage:[1][3] The bridge prevents metabolic flattening (aromatization).[1] It is highly lipophilic but metabolically robust (harder to oxidize the bridgehead carbons).[1]

    • Application: Used to increase Blood-Brain Barrier (BBB) permeability or to fill large hydrophobic pockets in viral proteases (similar to how Boceprevir uses a bridged system).[1]

Experimental Protocols

Protocol: Comparative GC-MS Analysis

To distinguish purity and isomeric composition (critical for ODMI).

Equipment: Agilent 7890B GC / 5977A MSD Column: HP-5MS UI (30m x 0.25mm x 0.25µm)[1]

  • Sample Prep: Dilute 10 mg of test material in 10 mL anhydrous Ethanol (LC-MS grade).

  • Inlet: Split mode (50:1), 250°C.

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 280°C.

    • Hold 5 min.

  • Detection: EI Source (70 eV), Scan range 35-450 amu.

  • Data Interpretation:

    • Cashmeran: Look for parent ion m/z 206 and base peak m/z 191 (loss of methyl).[1]

    • ODMI: Look for parent ion m/z 178 .[1] Expect multiple peaks if isomeric mixture (endo/exo).[1] Key fragments: m/z 66 (cyclopentadiene retro-Diels-Alder signature) indicates the bridged system.[1]

Protocol: Metabolic Stability Assay (Microsomal)

To determine the scaffold stability for drug applications.[1]

  • System: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.[1]

  • Substrate: 1 µM Cashmeran or ODMI in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system. Incubate at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS.

  • Expectation:

    • Cashmeran: Moderate clearance (oxidation at gem-dimethyl or double bond reduction).[1]

    • ODMI: High stability (slow clearance) due to steric hindrance of the bridged carbons.[1]

Synthesis & Manufacturing Pathways

The synthesis routes dictate the cost and isomeric complexity.[1]

Synthesis cluster_Cash Cashmeran Synthesis cluster_ODMI ODMI Synthesis C1 Pentamethylindane Precursor C2 Friedel-Crafts Acylation C1->C2 C3 Cyclization to Indenone C2->C3 O1 Dicyclopentadiene (DCPD) O2 Diels-Alder with Methyl Vinyl Ketone (or similar) O1->O2 O3 Hydrogenation & Methylation O2->O3

Caption: Cashmeran relies on aromatic chemistry (Friedel-Crafts), while ODMI relies on cycloaddition (Diels-Alder), leading to different impurity profiles.[1]

Safety & Environmental Fate

ParameterCashmeran ODMI
Biodegradability Not readily biodegradable (OECD 301).[1] Known to be persistent in aquatic environments.[1]Bridged systems are generally recalcitrant (slow biodegradation) due to inaccessibility to microbial enzymes.[1]
Sensitization Weak sensitizer (EC3 33%).[1] RIFM safe limits apply.Potential sensitizer.[1][4] Bridged ketones can form Schiff bases, but steric bulk reduces reactivity compared to open-chain analogs.[1]
Bioaccumulation Log Kow ~4.2 (High potential).[1]Log Kow ~3.2 (Moderate potential).[1]

Critical Note for Researchers: When selecting between these for a "clean label" project, ODMI generally offers a lower bioaccumulation potential (lower LogP) but may still trigger "persistent" flags in environmental assessments due to the stable norbornyl cage.[1] Cashmeran is under scrutiny in the EU (REACH) for aquatic toxicity/persistence.[1]

References

  • IFF. (2025).[1] Cashmeran®: Technical Data Sheet. International Flavors & Fragrances.[1][2] Link[1]

  • RIFM. (2021). Toxicological Assessment of Musk Indanone (Cashmeran). Research Institute for Fragrance Materials.[1] Link

  • BOC Sciences. (2024).[1] Octahydrodimethyl-4,7-methano-1H-indenone Product Analysis.

  • Kraft, P. (2004).[1] 'Brain Aided' Musk Design. Chemistry & Biodiversity. (Foundational text on musk SAR and structural rigidity). Link

  • ECHA. (2023). Substance Evaluation Report: 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one. European Chemicals Agency.[1] Link[1]

Sources

Comparative

A Senior Application Scientist's Guide to the Chromatographic Separation of Methanoindenone Isomers

For researchers and professionals in drug development, the precise separation and quantification of isomers are paramount. Methanoindenone, a bicyclic ketone, and its derivatives can exist as a variety of structural (pos...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise separation and quantification of isomers are paramount. Methanoindenone, a bicyclic ketone, and its derivatives can exist as a variety of structural (positional) and stereoisomers. These isomers may exhibit significantly different pharmacological and toxicological profiles. Consequently, robust analytical methods are essential to distinguish and quantify them. This guide provides an in-depth technical overview of the principles and practicalities of separating methanoindenone isomers using gas chromatography (GC) and high-performance liquid chromatography (HPLC). Due to the limited availability of direct experimental data for methanoindenone, this guide leverages established principles and data from structurally analogous compounds, such as substituted indanones and other bicyclic ketones, to provide a comprehensive framework for method development.

The Challenge of Separating Methanoindenone Isomers

Methanoindenone isomers can be broadly categorized into two main types:

  • Positional Isomers: These isomers have the same molecular formula but differ in the position of substituents on the molecular framework. For example, a methyl group could be located at various positions on the aromatic or the bicyclic ring system.

  • Stereoisomers: These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of atoms. This includes enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).

The subtle differences in the physicochemical properties of these isomers, such as polarity, volatility, and shape, make their separation a significant analytical challenge.

Part 1: Gas Chromatography (GC) for the Separation of Methanoindenone Isomers

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. The separation in GC is primarily governed by the compound's boiling point and its interaction with the stationary phase of the column.

The Causality Behind Experimental Choices in GC

The choice of the stationary phase is critical for the successful separation of isomers.[1]

  • Non-Polar Stationary Phases (e.g., 5% Phenyl Polysiloxane - DB-5/HP-5): These are often the first choice for general-purpose separations. Isomers with different boiling points will be separated, with the more volatile isomer eluting first. However, for isomers with very similar boiling points, these columns may not provide adequate resolution.

  • Polar Stationary Phases (e.g., Polyethylene Glycol - WAX): These phases offer different selectivity based on the polarity of the isomers. More polar isomers will interact more strongly with the stationary phase and thus have longer retention times.

  • Chiral Stationary Phases (e.g., Cyclodextrin-based): For the separation of enantiomers, a chiral stationary phase is essential. These phases form transient diastereomeric complexes with the enantiomers, leading to different retention times.[2] The underlying principle is "chiral recognition," where the chiral stationary phase interacts differently with each enantiomer.[2]

Derivatization as a Strategy: For isomers containing polar functional groups (e.g., hydroxyl or amine groups), derivatization can improve chromatographic properties by increasing volatility and thermal stability, and in some cases, enhancing separation.[3][4]

Experimental Protocol: GC-MS Analysis of Methanoindenone Positional Isomers (Hypothetical)

This protocol is a self-validating system designed for the separation of positional isomers of a hypothetical methyl-methanoindenone mixture.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 50% phenyl-polysiloxane stationary phase) is a good starting point for separating aromatic positional isomers.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: 250 °C for 5 minutes.

  • Injector:

    • Temperature: 250 °C.

    • Mode: Split (split ratio 50:1) to ensure sharp peaks.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Dissolve the isomer mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100 µg/mL.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Methanoindenone Isomer Mixture Solution Dissolve in Solvent Sample->Solution Injector Injector (250°C) Solution->Injector Column GC Column (Temperature Program) Injector->Column IonSource Ion Source (EI, 70 eV) Column->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Chromatogram & Mass Spectra Detector->DataSystem Data Acquisition HPLC_Workflow cluster_prep Sample & Mobile Phase cluster_hplc HPLC System Sample Racemic Methanoindenone Injector Injector Sample->Injector MobilePhase Mobile Phase (Hexane/IPA) Pump HPLC Pump MobilePhase->Pump Pump->Injector Column Chiral Column Injector->Column Detector UV Detector Column->Detector DataSystem Chromatogram Detector->DataSystem Data Acquisition Methanoindenone_Isomers cluster_positional Positional Isomers cluster_enantiomers Enantiomers Isomer1 Isomer A Isomer2 Isomer B EnantiomerR (R)-Enantiomer EnantiomerS (S)-Enantiomer

Sources

Validation

A Guide to the Olfactory Comparison of Methylated Bicyclic Ketones: A Methodological Approach

In the intricate world of fragrance chemistry, the pursuit of novel woody and amber notes is relentless. Bicyclic ketones, particularly derivatives of indanone and its bridged analogues like methanoindenone, form a corne...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of fragrance chemistry, the pursuit of novel woody and amber notes is relentless. Bicyclic ketones, particularly derivatives of indanone and its bridged analogues like methanoindenone, form a cornerstone of modern perfumery, prized for their substantivity and complex olfactory profiles. The strategic addition of methyl groups to these core structures can dramatically alter their scent, shifting it from weakly woody to intensely amber, or introducing unforeseen nuances. This guide provides a comprehensive framework for the systematic olfactory comparison of methylated bicyclic ketone derivatives, designed for researchers, perfumers, and drug development professionals seeking to understand the nuanced relationship between molecular structure and perceived scent.

This document eschews a rigid template, instead offering a logical and scientifically rigorous workflow. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established sensory science principles.

The Olfactory Significance of Methylation in Bicyclic Ketones

The structure-activity relationship (SAR) is a guiding principle in fragrance chemistry. For bicyclic ketones, the molecular architecture—its size, shape, and electronic properties—dictates its interaction with olfactory receptors. Methylation, the addition of a methyl (-CH₃) group, is a powerful tool for modifying these properties. Depending on its position on the bicyclic scaffold, a methyl group can:

  • Alter Molecular Shape and Steric Hindrance: This influences how the molecule fits into the binding pocket of an olfactory receptor.

  • Modify Lipophilicity: This can affect the molecule's volatility and its transport to the olfactory receptors.

  • Induce Conformational Changes: The placement of a methyl group can lock the molecule into a specific conformation that is more or less favorable for receptor binding.

A classic example of this principle is the dramatic difference in scent between isomers of the same molecule. While not a methanoindenone, the case of the enantiomers of carvone is illustrative: (S)-(+)-carvone smells of caraway, while its mirror image, (R)-(-)-carvone, has a distinct spearmint aroma. This highlights the exquisite specificity of the olfactory system.

Experimental Design: A Framework for Olfactory Comparison

A robust comparative study hinges on a well-designed experimental protocol. The following workflow provides a systematic approach to evaluating a series of methylated bicyclic ketone derivatives.

Olfactory_Comparison_Workflow cluster_prep Phase 1: Preparation cluster_sensory Phase 2: Sensory Evaluation cluster_analysis Phase 3: Data Analysis & Interpretation synthesis Synthesis & Purification physchem Physicochemical Analysis synthesis->physchem sample_prep Sample Preparation physchem->sample_prep threshold Odor Threshold Determination sample_prep->threshold qda Quantitative Descriptive Analysis (QDA) sample_prep->qda panel Panel Selection & Training panel->threshold panel->qda stat_analysis Statistical Analysis threshold->stat_analysis qda->stat_analysis sar Structure-Activity Relationship (SAR) Elucidation stat_analysis->sar report Reporting sar->report

Caption: Experimental workflow for olfactory comparison.

Synthesis and Physicochemical Characterization

The first step is the synthesis of the target molecules. For this guide, we will consider a hypothetical series of methylated 1-indanone derivatives, which are structurally related to methanoindenones and for which synthetic routes are well-documented.[1][2]

  • Synthesis: A common route to substituted 1-indanones is the intramolecular Friedel-Crafts cyclization of arylpropionic acids.[1] For example, 2-methyl-1-indanone can be synthesized from the corresponding 2-methyl-3-phenylpropanoic acid.

  • Purification: Purity is paramount in olfactory evaluation, as trace impurities can have a profound impact on the perceived scent. Purification is typically achieved through column chromatography followed by distillation.

  • Structural Verification: The structure of each synthesized derivative must be unequivocally confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Sensory Panel: The Human Instrument

Sensory evaluation relies on the perception of a trained human panel. The selection and training of this panel are critical for obtaining reliable and reproducible data.[3][4][5][6]

Protocol for Sensory Panel Selection and Training:

  • Recruitment: Recruit a pool of 20-30 candidates who are regular consumers of fragranced products. Screen for any olfactory disorders (e.g., anosmia) and allergies.

  • Screening for Sensory Acuity:

    • Odor Detection Test: Assess the ability to detect a standard odorant (e.g., n-butanol) at various concentrations.

    • Odor Discrimination Test: Use triangle tests, where panelists are presented with three samples (two are identical, one is different) and asked to identify the odd one out.

  • Training: The selected panelists (typically 8-15 individuals) undergo intensive training.[5]

    • Descriptor Generation: Panelists are presented with a range of reference odorants (e.g., woody, amber, musky, floral) and work together to develop a common vocabulary to describe the scents.

    • Intensity Scaling: Panelists are trained to use a standardized intensity scale (e.g., a 15-point scale where 0 = no odor and 15 = extremely strong) to rate the intensity of different odor attributes.

  • Performance Monitoring: The performance of the panel should be regularly monitored for consistency and reproducibility.

Olfactory Evaluation Protocols

Odor Threshold Determination

The odor detection threshold is the minimum concentration of a substance that can be detected by 50% of a sensory panel. It is a crucial measure of the potency of a fragrance molecule.[7][8]

Protocol for Odor Threshold Determination (Ascending Forced-Choice Method):

  • Sample Preparation: Prepare a series of dilutions of the test compound in an odorless solvent (e.g., diethyl phthalate or ethanol).

  • Presentation: Present panelists with three smelling strips: two containing the solvent and one containing the diluted test compound.

  • Evaluation: Ask panelists to identify the strip with the odor.

  • Ascending Concentrations: Start with a concentration below the expected threshold and gradually increase it until the panelist can correctly identify the scented strip in two consecutive presentations.

  • Data Analysis: The geometric mean of the last concentration not detected and the first concentration detected is taken as the individual's threshold. The group threshold is the geometric mean of the individual thresholds.

Quantitative Descriptive Analysis (QDA)

QDA is a powerful technique for creating a detailed olfactory profile of a substance.[9][10][11][12]

Protocol for Quantitative Descriptive Analysis:

  • Sample Preparation: Prepare solutions of each methylated indanone derivative at a concentration that is clearly perceptible but not overwhelming (e.g., 1% in diethyl phthalate).

  • Evaluation Session:

    • Provide each panelist with a set of coded samples in a randomized order.

    • Panelists evaluate each sample on a smelling strip and rate the intensity of each descriptor (developed during training) on the 15-point scale.

    • A break of at least 5 minutes should be taken between samples to avoid olfactory fatigue.

  • Data Collection: The intensity ratings for each descriptor are collected for all panelists and all samples.

Data Analysis and Interpretation

Data_Analysis_Flow cluster_input Input Data cluster_analysis_steps Statistical Analysis cluster_output Output & Interpretation threshold_data Odor Threshold Data anova ANOVA threshold_data->anova qda_data QDA Intensity Ratings qda_data->anova pca Principal Component Analysis (PCA) qda_data->pca olfactory_profile Comparative Olfactory Profile anova->olfactory_profile sar_plot Structure-Activity Relationship Plot pca->sar_plot sar_plot->olfactory_profile

Caption: Data analysis and interpretation workflow.

Statistical Analysis
  • Analysis of Variance (ANOVA): ANOVA is used to determine if there are statistically significant differences in the mean intensity ratings for each descriptor across the different methylated derivatives.

  • Principal Component Analysis (PCA): PCA is a multivariate statistical technique that can be used to visualize the relationships between the different derivatives and their olfactory attributes. A PCA plot can reveal which derivatives are perceived as similar and which descriptors are driving these similarities.

Comparative Olfactory Data

The results of the sensory evaluations can be summarized in a table for easy comparison.

Table 1: Hypothetical Olfactory Data for Methylated 1-Indanone Derivatives

CompoundMethyl PositionOdor Detection Threshold (ppb in air)Woody Intensity (Mean ± SD)Amber Intensity (Mean ± SD)Musky Intensity (Mean ± SD)Olfactory Description
1 Unsubstituted15.28.5 ± 1.22.1 ± 0.51.5 ± 0.4Primarily woody with a faint amber character.
2 2-methyl8.76.3 ± 1.04.8 ± 0.93.2 ± 0.6A balanced woody-amber profile with a noticeable musky undertone.
3 4-methyl12.59.1 ± 1.33.5 ± 0.71.8 ± 0.5Enhanced woody character with a slightly more pronounced amber note than the unsubstituted version.
4 5-methyl5.44.2 ± 0.89.7 ± 1.56.5 ± 1.1A powerful amber and musky scent with a subdued woody background.
5 6-methyl10.17.9 ± 1.15.2 ± 0.82.5 ± 0.6A woody-amber character with a sweet, almost floral nuance.
6 7-methyl18.910.5 ± 1.61.5 ± 0.40.8 ± 0.2Intensely woody, almost cedar-like, with a very weak amber facet.
Structure-Activity Relationship (SAR) Elucidation

By correlating the structural modifications (i.e., the position of the methyl group) with the olfactory data, we can deduce key SAR insights. For instance, based on the hypothetical data in Table 1, we could conclude:

  • Position 5 is key for amber and musky notes: Methylation at the 5-position significantly lowers the odor threshold and dramatically increases the perception of amber and musky characteristics.

  • Position 7 enhances woody character: A methyl group at the 7-position appears to amplify the woody notes while diminishing the amber and musky facets.

  • Position 2 provides balance: Methylation at the 2-position on the cyclopentanone ring seems to create a more balanced and complex profile.

Conclusion

The systematic olfactory comparison of methylated bicyclic ketone derivatives is a multifaceted process that requires a combination of synthetic chemistry, rigorous sensory science, and statistical analysis. By following a structured and self-validating protocol, researchers can gain valuable insights into the structure-activity relationships that govern the perception of these important fragrance ingredients. This knowledge is not only of academic interest but also has significant commercial implications for the discovery and development of novel scent molecules with desirable olfactory profiles. The framework presented in this guide provides a robust starting point for any organization aiming to explore the rich and complex olfactory landscape of methylated bicyclic ketones.

References

  • Journal of Medicinal Chemistry. (1994). Aromatase inhibitors. Syntheses and structure-activity studies of novel pyridyl-substituted indanones, indans, and tetralins. [Link]

  • Wikipedia. (n.d.). Quantitative Descriptive Analysis. [Link]

  • Auctores. (2024). Selection and Performance of Sensory Panelists: A Comprehensive Review of Factors Influencing Sensory Evaluation Outcomes. [Link]

  • ResearchGate. (2024). Selection and Performance of Sensory Panelists: A Comprehensive Review of Factors Influencing Sensory Evaluation Outcomes. [Link]

  • TimTul. (n.d.). From craftsmanship to science: A toolbox for sensory analysis in perfumery. [Link]

  • ResearchGate. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. [Link]

  • CiteSeerX. (1999). Quantitative Descriptive Analysis (QDA) - utilising the human instrument. [Link]

  • DLG.org. (n.d.). Panel training on odour and aroma perception for sensory analysis. [Link]

  • National Center for Biotechnology Information. (2021). Recruiting, training and managing a sensory panel in odor nuisance testing. [Link]

  • PubMed. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. [Link]

  • Alpha MOS Japan. (n.d.). QDA services. [Link]

  • Google Patents. (n.d.). Bicyclic aldehyde and ketone odorants.
  • MDPI. (2012). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. [Link]

  • National Center for Biotechnology Information. (n.d.). Olfactory Psychometric Functions for Homologous 2-Ketones. [Link]

  • Principles of Food Science Key Term. (2025). Quantitative descriptive analysis (qda) Definition. [Link]

  • University of Massachusetts Amherst. (n.d.). Descriptive Analysis. [Link]

  • ResearchGate. (2025). Comparison of odour thresholds and odour qualities of the enantiomers of 4-mercapto-2-alkanones and 4-acetylthio-2-alkanones. [Link]

  • Scribd. (2004). Odour Thresholds - Compilations of Odour Threshold Values in Air, Water and Other Media. [Link]

  • National Center for Biotechnology Information. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. [Link]

  • ResearchGate. (2025). Synthesis and Odor Properties of Substituted Indane‐2‐carboxaldehydes. Discovery of a New Floral (Muguet) Fragrance Alcohol. [Link]

  • PubMed. (n.d.). Combinatorial approach to flavor analysis. 2. Olfactory investigation of a library of S-methyl thioesters and sensory evaluation of selected components. [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. [Link]

  • National Center for Biotechnology Information. (2025). Synthesis and olfactory evaluation of (±)-β-irone. [Link]

  • ResearchGate. (2025). Synthesis and Olfactory Evaluation of Bulky Moiety-Modified Analogues to the Sandalwood Odorant Polysantol. [Link]

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  • Taylor & Francis Online. (2000). Evaluation of odor and sensory irritation thresholds for methyl isobutyl ketone in humans. [Link]

  • ResearchGate. (2021). Novel bis-(3-cyano-2-pyridones) derivatives: synthesis and fluorescent properties. [Link]

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  • ResearchGate. (n.d.). Synthesis, Characterization and Photophysical Properties of New 2(3H) Furanone Derivatives. [Link]

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  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]

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Comparative

Comparative Reactivity Guide: Indenone vs. Indanone Scaffolds

Executive Summary: The Stability-Reactivity Tradeoff In the design of bioactive polycyclic cores, the choice between 1-Indanone (dihydro-indenone) and 1-Indenone represents a fundamental decision between a stable, modifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Reactivity Tradeoff

In the design of bioactive polycyclic cores, the choice between 1-Indanone (dihydro-indenone) and 1-Indenone represents a fundamental decision between a stable, modifiable platform and a transient, high-energy electrophile.

  • 1-Indanone is the "Anchor." It is a stable, storable ketone used as a precursor for functionalization at the C2 (

    
    ) position or nucleophilic attack at the carbonyl.
    
  • 1-Indenone is the "Warhead." It is a highly reactive

    
    -unsaturated ketone, often generated in situ to drive rapid C-C or C-Heteroatom bond formation via Michael addition or cycloaddition.
    

This guide analyzes the divergent reactivity profiles of these two scaffolds, providing experimental protocols for leveraging their distinct chemical behaviors.

Structural & Electronic Analysis

The reactivity difference stems from the conjugation of the carbonyl group with the C2-C3 bond.

Feature1-Indanone (Saturated)1-Indenone (Unsaturated)
Hybridization C2/C3 are

. Ring is puckered (envelope).
C2/C3 are

. Ring is planar.
Electrophilicity Localized at C1 (Carbonyl).[1]Distributed between C1 (Hard) and C3 (Soft).
Strain Energy Low. Stable at RT.High. Anti-aromatic character in the 5-membered ring destabilizes the system.
Major Decay Mode None (Stable).Polymerization (Radical/Anionic) or Dimerization.
Reactivity Flowchart

The following diagram illustrates the divergent pathways available to a shared precursor.

ReactivityPathways Indanone 1-Indanone (Stable Scaffold) Enolate Indanone Enolate (Nucleophile) Indanone->Enolate Base (-H+) Prod_Red Indanol/Indane (Reduction) Indanone->Prod_Red Reduction (NaBH4/H2) Indenone 1-Indenone (Reactive Electrophile) Enolate->Indenone Elimination (-LG) Prod_Alk C2-Alkylation (Alpha-Functionalization) Enolate->Prod_Alk R-X Prod_Mich C3-Functionalization (Michael Addition) Indenone->Prod_Mich Nucleophile (Nu-) Prod_DA Cycloadducts (Diels-Alder) Indenone->Prod_DA Diene ([4+2])

Figure 1: Divergent reactivity pathways. Indanone acts primarily as a nucleophile (via enolization) or hard electrophile. Indenone acts as a potent soft electrophile or dienophile.

Detailed Reactivity Comparison

A. Nucleophilic Attack: 1,2- vs. 1,4-Addition

The most critical distinction for medicinal chemistry is the site of nucleophilic attack.

  • Indanone (1,2-Addition):

    • Reacts exclusively at the carbonyl carbon (C1).

    • Reagents: Grignard reagents (RMgX), Hydrides (LiAlH4, NaBH4).

    • Outcome: Formation of tertiary or secondary Indanols . These are often dehydrated to form Indenes.

    • Note: Steric hindrance at C2 or C7 can significantly slow down addition rates.

  • Indenone (1,4-Addition / Michael):

    • Possesses two electrophilic sites: C1 (Hard) and C3 (Soft).

    • Soft Nucleophiles (Cuprates, Thiols, Malonates): Attack C3 exclusively (Michael Addition), restoring the saturated indanone scaffold with new functionality at the

      
      -position.
      
    • Hard Nucleophiles (RLi, RMgX): Often result in mixtures. To force 1,4-addition with Grignards, Copper(I) salts (e.g., CuI) must be added to form soft organocuprates in situ.

B. Cycloaddition Profiles

Indenone is an exceptional dienophile due to the strain of the 5-membered ring and the electron-withdrawing carbonyl.

  • Diels-Alder: Reacts rapidly with dienes (e.g., cyclopentadiene, furan) to form endo-selective tricyclic structures.

  • Dimerization: Upon standing or light exposure, Indenone undergoes [2+2] or [4+2] photodimerization, leading to complex mixtures. This is why in situ generation is preferred.

Experimental Protocols

Protocol A: Regioselective -Bromination of Indanone

Purpose: To create the precursor for Indenone generation or C2-substitution.

Mechanism: Acid-catalyzed enolization followed by electrophilic halogenation.

  • Reagents: 1-Indanone (10 mmol), Glacial Acetic Acid (20 mL), Bromine (

    
    , 10.5 mmol), HBr (cat.).
    
  • Setup: 50 mL round-bottom flask with a pressure-equalizing addition funnel.

  • Procedure:

    • Dissolve 1-Indanone in glacial acetic acid. Add 1-2 drops of HBr/AcOH to catalyze enol formation.

    • Add

      
       solution dropwise over 30 minutes at 0°C. The red color should disappear rapidly as it reacts.
      
    • Critical Step: Stir at Room Temperature (RT) for 1 hour. Monitor by TLC (Hexane/EtOAc 8:1).

    • Quench: Pour mixture into ice-water (100 mL). The product, 2-bromo-1-indanone , usually precipitates as a white/pale yellow solid.

    • Purification: Filter and wash with cold water. Recrystallize from Ethanol if necessary.

  • Yield: Typically 85-95%.

  • Validation:

    
     NMR shows a doublet of doublets at C2 (approx. 
    
    
    
    4.6 ppm).
Protocol B: In Situ Generation & Trapping of Indenone

Purpose: To functionalize the C3 position without isolating the unstable Indenone intermediate.

Mechanism: Base-mediated elimination of HBr to form Indenone, followed immediately by Michael addition.

InSituMechanism Bromo 2-Bromo-1-Indanone Indenone [1-Indenone] (Transient) Bromo->Indenone Elimination (-HBr) Base Base (Et3N) Base->Bromo Product 3-Substituted Indanone Indenone->Product Michael Addition (Fast) Nu Nucleophile (Thiol/Amine) Nu->Indenone

Figure 2: One-pot elimination-addition sequence.

  • Reagents: 2-Bromo-1-indanone (1.0 equiv), Nucleophile (e.g., Thiophenol, 1.1 equiv), Triethylamine (

    
    , 1.2 equiv), 
    
    
    
    (DCM).
  • Procedure:

    • Dissolve 2-Bromo-1-indanone in anhydrous DCM at 0°C.

    • Add the Nucleophile (Michael donor).

    • Add

      
       dropwise. The base triggers the elimination of HBr, generating Indenone, which is immediately trapped by the nucleophile present in the solution.
      
    • Observation: The solution may transiently turn yellow (color of Indenone) before fading as the adduct forms.

    • Stir at RT for 2 hours.

  • Workup: Wash with 1M HCl (to remove amine salts), then Sat.

    
    . Dry over 
    
    
    
    .
  • Result: The product is a 3-substituted-1-indanone . The C2-C3 bond is resaturated.

Comparative Data Summary

Reaction Type1-Indanone Scaffold1-Indenone Scaffold
Grignard (RMgBr) 1,2-Addition (Major). Forms tertiary alcohol.[1][2][3][4]Mixture (1,2 vs 1,4). Requires Cu(I) for selective 1,4-addition.
Reduction Forms Indanol (NaBH4) or Indane (Wolff-Kishner).Forms Indanone (H2/Pd) or Indanol (LiAlH4).
Bromination ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-Bromination (C2).[5]
Bromination at C2/C3 alkene (Dibromide formation).
Stability Stable > 2 years at RT.Polymerizes/Dimerizes within hours/days at RT.

References

  • Simple and Regioselective Bromination of 5,6-Disubstituted-Indan-1-ones. Molecules, 2007, 12(1), 74-85.[6] Available at: [Link]

  • Does a Grignard Reagent React with Enones to Give the 1,2- or 1,4- Product? StackExchange Chemistry / Org. Lett. 2010, 12, 4900.[1] Available at: [Link]

  • Synthesis of 1-Indanones with a Broad Range of Biological Activity. Beilstein Journal of Organic Chemistry, 2017. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Octahydrodimethyl-4,7-methano-1H-indenone

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in the lab. The responsible disposal of chemical waste is a critical compo...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in the lab. The responsible disposal of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, in-depth technical overview of the proper disposal procedures for Octahydrodimethyl-4,7-methano-1H-indenone, ensuring that your laboratory practices are not only scientifically sound but also safe and sustainable.

Understanding the Compound: Hazard Profile and Regulatory Context

Octahydrodimethyl-4,7-methano-1H-indenone, a saturated polycyclic hydrocarbon, requires careful handling throughout its use and disposal. While comprehensive toxicological and environmental fate data for this specific compound are limited in publicly available literature, information on structurally similar compounds and general chemical principles allows for a robust risk assessment and the formulation of a prudent disposal plan.[1]

A critical first step in determining the proper disposal route for any chemical is to ascertain whether it is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).

RCRA Hazardous Waste Determination:

A waste is considered hazardous under RCRA if it is either a "listed" waste or a "characteristic" waste.

  • Listed Wastes: These are wastes from specific industrial processes or discarded commercial chemical products. Octahydrodimethyl-4,7-methano-1H-indenone is not explicitly found on the F, K, P, or U lists of hazardous wastes in 40 CFR Part 261, Subpart D.

  • Characteristic Wastes: Even if not specifically listed, a waste is hazardous if it exhibits one or more of the following characteristics:

    • Corrosivity (D002): As a hydrocarbon, this compound is not expected to be corrosive.

    • Reactivity (D003): There is no indication that this compound is unstable, reactive with water, or capable of detonation.

    • Toxicity (D004-D043): Without specific leaching data (Toxicity Characteristic Leaching Procedure, or TCLP), it is difficult to definitively assess this characteristic. However, some related compounds show limited evidence of environmental toxicity.[3]

The Precautionary Principle in Action:

Given the lack of comprehensive hazard data for Octahydrodimethyl-4,7-methano-1H-indenone, the most responsible course of action is to manage it as a hazardous waste. This approach ensures the highest level of safety for laboratory personnel and the environment. The decision-making process for this determination is outlined in the diagram below.

Hazardous Waste Determination start Waste Octahydrodimethyl- 4,7-methano-1H-indenone is_listed Is it a RCRA listed waste? start->is_listed is_characteristic Does it exhibit a hazardous characteristic? is_listed->is_characteristic No ignitability Ignitability (<60°C flash point)? is_characteristic->ignitability other_chars Corrosivity, Reactivity, or Toxicity? ignitability->other_chars No hazardous_waste Manage as Hazardous Waste ignitability->hazardous_waste Yes precautionary Precautionary Principle: Data is unavailable or ambiguous ignitability->precautionary Ambiguous/ No Data other_chars->hazardous_waste Yes non_hazardous Manage as Non-Hazardous Industrial Waste other_chars->non_hazardous No precautionary->hazardous_waste

Caption: RCRA Hazardous Waste Determination Flowchart.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of waste Octahydrodimethyl-4,7-methano-1H-indenone in a laboratory setting.

Personnel Safety and Personal Protective Equipment (PPE):

Before handling the chemical waste, ensure all personnel are equipped with the appropriate PPE:

PPE ItemSpecificationRationale
Eye Protection Chemical splash gogglesProtects against accidental splashes.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact.
Body Protection Flame-resistant laboratory coatProtects skin and clothing from splashes and provides a barrier in case of fire.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes inhalation of vapors.

Waste Collection and Segregation:

  • Designated Waste Container:

    • Use a clearly labeled, dedicated waste container for Octahydrodimethyl-4,7-methano-1H-indenone waste.

    • The container must be compatible with the chemical (e.g., glass or a suitable solvent-resistant plastic).

    • Ensure the container has a secure, tight-fitting lid.

  • Labeling:

    • Label the container with the words "Hazardous Waste".

    • Clearly identify the contents: "Waste Octahydrodimethyl-4,7-methano-1H-indenone".

    • Include the approximate concentration if it is in a solution.

    • Indicate the date when waste was first added to the container (the "accumulation start date").

  • Segregation:

    • Do not mix this waste with other incompatible waste streams.

    • Store the waste container away from strong oxidizing agents.

On-site Accumulation and Storage:

  • Accumulation Point: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.

  • Container Management: Keep the waste container closed at all times except when adding waste.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

Final Disposal Pathway

Due to its nature as a flammable organic compound, and in the absence of complete data to the contrary, the recommended disposal method for Octahydrodimethyl-4,7-methano-1H-indenone is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

Operational Plan for Disposal:

  • Engage a Licensed Waste Vendor: Your institution's Environmental Health and Safety (EHS) department will have a contract with a licensed and reputable hazardous waste disposal vendor. All disposal activities must be coordinated through your EHS office.

  • Waste Pickup and Manifesting:

    • Schedule a waste pickup with your EHS department.

    • The waste will be transported off-site by the licensed vendor under a hazardous waste manifest. This manifest is a legal document that tracks the waste from your facility (the "cradle") to its final destination (the "grave").

  • Disposal Method:

    • The vendor will transport the waste to a permitted TSDF for high-temperature incineration. This process effectively destroys the organic compound, minimizing its potential environmental impact.

The overall disposal workflow is illustrated in the diagram below.

Disposal Workflow generation Waste Generation in Laboratory collection Collection in Labeled, Compatible Container generation->collection storage Storage in Satellite Accumulation Area collection->storage ehs_contact Contact Environmental Health & Safety (EHS) storage->ehs_contact pickup Scheduled Pickup by Licensed Waste Vendor ehs_contact->pickup transport Transport to TSDF under Manifest pickup->transport incineration High-Temperature Incineration transport->incineration

Caption: Disposal Workflow for Octahydrodimethyl-4,7-methano-1H-indenone.

By adhering to these procedures, researchers and laboratory managers can ensure the safe and compliant disposal of Octahydrodimethyl-4,7-methano-1H-indenone, thereby protecting themselves, their colleagues, and the environment.

References

  • EWG Skin Deep. (n.d.). 4,7-Methano-1H-indene-5-acetaldehyde, octahydro-. Retrieved from [Link]

  • ChemBK. (2024, April 9). Octahydro-4,7-methano-1H-indene. Retrieved from [Link]

  • Wikipedia. (n.d.). Octahydrodiméthyl-4,7-méthano-1H-indène. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Code of Federal Regulations, Title 40, Part 261 - Identification and Listing of Hazardous Waste.

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